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  • Product: 2-(1-Methylhydrazino)-5-nitropyridine
  • CAS: 41286-79-7

Core Science & Biosynthesis

Foundational

2-(1-Methylhydrazino)-5-nitropyridine chemical structure and properties

The Chemical and Synthetic Architecture of 2-(1-Methylhydrazino)-5-nitropyridine: A Technical Guide for Drug Discovery Introduction & Strategic Importance In the landscape of medicinal chemistry, the design of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical and Synthetic Architecture of 2-(1-Methylhydrazino)-5-nitropyridine: A Technical Guide for Drug Discovery

Introduction & Strategic Importance

In the landscape of medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—frequently relies on privileged bicyclic heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. 2-(1-Methylhydrazino)-5-nitropyridine serves as a critical bifunctional building block in the synthesis of these complex architectures. As a Senior Application Scientist, mastering the reactivity, regioselectivity, and handling of this intermediate is paramount for downstream success. This whitepaper dissects the structural properties, mechanistic behavior, and field-validated synthetic protocols for this compound.

Chemical Structure and Quantitative Properties

2-(1-Methylhydrazino)-5-nitropyridine is characterized by a highly polarized "push-pull" electronic system. The strongly electron-withdrawing nitro group at the C5 position depletes electron density from the pyridine ring, while the electron-donating 1-methylhydrazino group at C2 pushes electron density into the system. This extended conjugation manifests visually, yielding a distinct orange to greenish-yellow solid[1][2].

Table 1: Quantitative and Physicochemical Data

PropertyValue
Chemical Name 2-(1-Methylhydrazino)-5-nitropyridine
CAS Registry Number 41286-79-7[3]
Molecular Formula C₆H₈N₄O₂[4]
Molecular Weight 168.15 g/mol [4]
Appearance Orange to greenish-yellow solid[1][2]
Purity Standard ≥95% (typically >98% for high-throughput screening)[1]
Key Structural Features Pyridine core, C2 1-methylhydrazino group, C5 nitro group

Mechanistic Insights: SNAr and Regioselectivity

The synthesis of 2-(1-Methylhydrazino)-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyridine and methylhydrazine. Understanding the causality behind this reaction's regioselectivity is crucial for avoiding structural impurities.

The Causality of Regioselectivity: Methylhydrazine possesses two nucleophilic nitrogen atoms, and the regioselectivity of the reaction depends entirely on which nitrogen acts as the primary nucleophile[5]. The internal nitrogen (N-methyl) is inherently more nucleophilic than the terminal primary amine (-NH₂) due to the inductive (+I) electron-donating effect of the methyl group. When reacting with the highly electrophilic C2 position of 2-chloro-5-nitropyridine (activated by the para-like relationship to the C5 nitro group), the attack occurs almost exclusively via the N-methyl nitrogen. This intrinsic regioselectivity acts as a self-purifying feature of the reaction, bypassing the need for tedious chromatographic separation of isomers.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Stabilized by NO2) SM->Complex Nu Methylhydrazine (N-methyl attack) Nu->Complex SNAr Attack Prod 2-(1-Methylhydrazino)- 5-nitropyridine Complex->Prod -HCl Elimination

Figure 1: SNAr mechanism highlighting the regioselective attack of methylhydrazine.

Validated Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol (adapted from the analogous synthesis of 2-hydrazino-5-nitropyridine[2]) is designed as a self-validating system. Every step includes in-process controls (IPCs) to verify success before proceeding.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent (e.g., 50 mmol, 7.93 g) of 2-chloro-5-nitropyridine in a polar protic solvent mixture (100 mL methanol and 15 mL water).

    • Causality: Protic solvents stabilize the anionic Meisenheimer transition state through hydrogen bonding, accelerating the SNAr process while keeping the starting material mobilized[2].

  • Temperature Control: Cool the suspension to 0–10 °C using an ice bath.

    • Causality: The subsequent addition is highly exothermic. Cooling prevents the thermal decomposition of methylhydrazine and suppresses unwanted bis-substitution side reactions.

  • Nucleophile Addition: Add 2.2 equivalents of methylhydrazine dropwise over 15–20 minutes, maintaining the internal temperature below 30 °C.

    • Causality: The excess methylhydrazine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

    • Self-Validation: The solids will initially go into solution, and the mixture will rapidly transition to a deep greenish-yellow or orange color, indicating the formation of the conjugated product[2].

  • Reflux: Remove the ice bath and heat the reaction to reflux for 30–60 minutes.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The high-Rf starting material spot must completely disappear, replaced by a bright yellow, lower-Rf product spot.

  • Isolation: Cool the mixture to 0 °C. A thick greenish-yellow to orange precipitate will separate from the solution[2]. Filter the solid under vacuum.

  • Purification: Wash the filter cake with ice-cold methanol, followed by a slurry wash in 50 mL of cold water to remove residual methylhydrazine hydrochloride salts. Dry under high vacuum.

    • Self-Validation: The isolated yield should be >80%. Final validation is achieved via LC-MS (expected m/z 169.1 [M+H]⁺) and ¹H NMR to confirm the absence of the N-unsubstituted regioisomer.

Workflow S1 Dissolve SM in MeOH/H2O S2 Cool to 0-10 °C S1->S2 S3 Dropwise Add MeNHNH2 S2->S3 S4 Reflux 30-60 min S3->S4 S5 Filter & Cold Wash S4->S5

Figure 2: Self-validating experimental workflow for synthesizing the target compound.

Applications in Drug Development

The primary utility of 2-(1-Methylhydrazino)-5-nitropyridine lies in its capacity to undergo cyclization. The terminal -NH₂ group of the hydrazine moiety can react with various electrophiles (e.g., orthoesters, aldehydes, or activated carbonyls) to form fused pyrazole rings. Subsequent reduction of the C5 nitro group yields an aniline derivative, which can be further functionalized into amides or ureas. Historically, derivatives of 2-hydrazino-5-nitropyridines have been heavily explored as potential antitumor agents[6], and today, this specific methylated scaffold remains a cornerstone in the rapid generation of kinase-directed compound libraries.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-Methylhydrazino)-5-nitropyridine

Executive Summary In the landscape of modern drug discovery, functionalized pyridines serve as indispensable scaffolds for designing highly selective therapeutics. 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as indispensable scaffolds for designing highly selective therapeutics. 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a bifunctional heteroaromatic intermediate characterized by its strongly electron-withdrawing nitro group and a nucleophilic methylhydrazino moiety[1]. This unique electronic push-pull system makes it a highly versatile building block, particularly in the synthesis of complex fused heterocycles such as pyrazoles and pyrazolines, which are frequently evaluated as potent protein kinase inhibitors in oncology[2].

This technical guide provides an authoritative breakdown of the compound's exact mass and molecular weight, elucidates the causality behind its nucleophilic aromatic substitution (SNAr) synthesis, and establishes a self-validating protocol for its preparation and analytical verification.

Core Quantitative Parameters: Molecular Weight vs. Exact Mass

For researchers conducting High-Resolution Mass Spectrometry (HRMS) workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical analytical requirement[3].

  • Molecular Weight (168.156 g/mol ): This value accounts for the weighted average of all naturally occurring isotopes (e.g., ^13C, ^15N). It is strictly utilized for macroscopic stoichiometric calculations during bulk synthesis[4].

  • Exact Mass (168.0647 Da): Derived from the sum of the most abundant isotopes (^12C, ^1H, ^14N, ^16O), this metric is paramount for HRMS identification. When analyzing the compound via Electrospray Ionization (ESI) in positive ion mode, the expected protonated molecular ion [M+H]+ will manifest at an m/z of 169.0720 . Achieving a mass accuracy error of less than 5 ppm against this exact mass is the gold standard for ruling out isobaric impurities.

Table 1: Physicochemical and Identification Properties
ParameterValueAnalytical Significance
Molecular Formula C6H8N4O2Determines the theoretical isotopic envelope.
Molecular Weight 168.156 g/mol Essential for reagent equivalency calculations.
Exact Mass (Monoisotopic) 168.0647 DaCritical for Time-of-Flight (TOF) or Orbitrap MS validation.
CAS Registry Number 41286-79-7Unique identifier for regulatory compliance and sourcing.
SMILES String CN(N)c1ccc(cn1)=OEnables in silico modeling and cheminformatic docking.
Physical Appearance Orange SolidVisual indicator of successful nitroaromatic conjugation[5].

Mechanistic Causality in SNAr Synthesis

The synthesis of 2-(1-Methylhydrazino)-5-nitropyridine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-5-nitropyridine and methylhydrazine.

The Causality of Regioselectivity: Methylhydrazine possesses two nucleophilic nitrogen centers. The inductive electron-donating effect (+I) of the methyl group increases the electron density on the N1 nitrogen (the secondary amine). Despite the slight steric hindrance introduced by the methyl group, the highly activated nature of the electrophile—driven by the C5 nitro group lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring—facilitates attack primarily at the N1 position. This generates a stabilized Meisenheimer complex, followed by the rapid elimination of the chloride leaving group to restore aromaticity.

G SM 2-Chloro-5-nitropyridine Electrophile Reaction SNAr Reaction Regioselective Attack SM->Reaction Reagent Methylhydrazine Nucleophile Reagent->Reaction Meisenheimer Meisenheimer Complex Charge Delocalization Reaction->Meisenheimer N1 Attack Product 2-(1-Methylhydrazino)-5-nitropyridine Exact Mass: 168.0647 Da Meisenheimer->Product -HCl Downstream Kinase Inhibitor Scaffold Synthesis Product->Downstream Cyclization

Figure 1: SNAr synthesis and downstream application of 2-(1-Methylhydrazino)-5-nitropyridine.

Experimental Protocol: Self-Validating SNAr Workflow

To ensure high yield and structural fidelity, the following protocol incorporates built-in validation checkpoints and mechanistic controls.

Step 1: Electrophile Solvation and Activation

  • Action: Dissolve 1.0 equivalent of 2-chloro-5-nitropyridine in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Causality: Ethanol provides a polar protic environment that effectively stabilizes the highly polarized Meisenheimer transition state, accelerating the rate-determining step of the SNAr mechanism.

Step 2: Controlled Nucleophilic Addition

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the reaction vessel to 0°C, then add 1.1 equivalents of methylhydrazine dropwise over 15 minutes.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct. This prevents the protonation of methylhydrazine, ensuring it remains fully nucleophilic. The 0°C dropwise addition controls the exothermic nucleophilic attack, preventing the thermal decomposition of the hydrazine and minimizing undesired bis-substitution.

Step 3: Thermal Maturation

  • Action: Gradually warm the reaction mixture to 60°C and stir for 4 hours.

  • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the N1-methyl group during the formation of the transition state, driving the reaction to thermodynamic completion.

Step 4: Isolation and Self-Validation

  • Action: Quench the reaction by pouring it into ice-cold distilled water (3x volume). Stir vigorously for 30 minutes to precipitate the product. Filter under vacuum and wash with cold water.

  • Validation Checkpoint 1 (Visual/Chromatographic): The crude product must present as a distinct orange solid[5]. Thin-Layer Chromatography (Hexane:EtOAc 7:3) should indicate the complete disappearance of the starting material (Rf ~0.8) and the appearance of a vibrant yellow/orange product spot (Rf ~0.4).

  • Validation Checkpoint 2 (Spectroscopic): Submit the dried solid for LC-QTOF-MS. An extracted ion chromatogram (EIC) must yield a dominant peak at m/z 169.0720 ± 0.0008 Da.

References

  • MolPort. "2-(1-methylhydrazin-1-yl)-5-nitropyridine | 41286-79-7". MolPort. [Link]

  • Google Patents. "WO2003045379A1 - Hydrazonopyrazole derivatives and their use as therapeutics".

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Foundational

Solubility profile of 2-(1-Methylhydrazino)-5-nitropyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(1-Methylhydrazino)-5-nitropyridine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(1-Methylhydrazino)-5-nitropyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(1-Methylhydrazino)-5-nitropyridine, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven protocol for its experimental determination using the isothermal equilibrium method, and discuss the anticipated solubility characteristics based on the compound's molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for process development, crystallization, and formulation design.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of a compound is a pivotal physicochemical property that governs its journey from a synthesized molecule to a viable drug product.[1][2][3] For 2-(1-Methylhydrazino)-5-nitropyridine, understanding its behavior in various organic solvents is essential for several key stages of drug development:

  • Synthesis and Purification: The selection of an appropriate solvent system is paramount for achieving high yields and purity during crystallization.

  • Formulation: Developing a stable and effective dosage form, whether oral, parenteral, or topical, is contingent on the API's solubility. Poor solubility can lead to challenges in achieving the desired drug concentration and bioavailability.[4]

  • Analytical Method Development: The choice of solvent is crucial for creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to meticulously characterize the solubility of 2-(1-Methylhydrazino)-5-nitropyridine.

Predicted Physicochemical Properties and Solubility Behavior of 2-(1-Methylhydrazino)-5-nitropyridine

While specific experimental data for 2-(1-Methylhydrazino)-5-nitropyridine is scarce, we can infer its likely solubility characteristics by examining its molecular structure. The molecule comprises a pyridine ring substituted with a nitro group and a methylhydrazino group.

  • Polarity: The presence of the nitro group (a strong electron-withdrawing group) and the nitrogen atoms in the pyridine ring and hydrazino moiety introduces significant polarity. The N-H and potential for intramolecular hydrogen bonding also contribute to its polar nature.

  • Hydrogen Bonding: The hydrazino group provides hydrogen bond donors (N-H) and acceptors (N), while the nitro group and the pyridine nitrogen act as hydrogen bond acceptors. This suggests that the compound will interact favorably with protic and polar aprotic solvents.

  • Expected Solubility:

    • High Solubility: We can anticipate good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), and in polar protic solvents like methanol and ethanol, due to the potential for strong dipole-dipole interactions and hydrogen bonding.

    • Moderate Solubility: Solvents of intermediate polarity, such as acetone and acetonitrile, are also likely to be effective.

    • Low Solubility: Non-polar solvents like hexanes and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.

A thorough experimental investigation, as detailed in the following sections, is necessary to quantify these predicted behaviors.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal equilibrium (shake-flask) method.[5] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.

Rationale for Method Selection

The isothermal equilibrium method is chosen for its robustness and ability to provide true thermodynamic solubility data, which is essential for process modeling and understanding the compound's intrinsic properties. This method ensures that the system has reached a state of equilibrium, providing a reliable and reproducible measurement.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-(1-Methylhydrazino)-5-nitropyridine (purity >99%)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 2-(1-Methylhydrazino)-5-nitropyridine to several vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2-(1-Methylhydrazino)-5-nitropyridine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[6]

  • Mobile Phase: A suitable mobile phase should be developed to achieve good peak shape and retention time for 2-(1-Methylhydrazino)-5-nitropyridine. A mixture of acetonitrile and water or methanol and water is a common starting point.

  • Column: A C18 column is often a good choice for a compound of this nature.

  • Detection: The nitro-aromatic structure of the compound should allow for strong UV absorbance, making UV detection a suitable choice. The detection wavelength should be set to the absorbance maximum (λmax) of the compound.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 2-(1-Methylhydrazino)-5-nitropyridine to ensure accurate quantification.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data

The following table provides a template for presenting the solubility data of 2-(1-Methylhydrazino)-5-nitropyridine in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
N-Methyl-2-pyrrolidone (NMP)25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
n-Hexane25Experimental ValueCalculated Value
37Experimental ValueCalculated Value

Visualizing the Experimental Workflow

A clear workflow diagram can aid in the consistent execution of the experimental protocol.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 2-(1-Methylhydrazino)- 5-nitropyridine to vials B Add known volume of organic solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample accurately G->H I Quantify using validated HPLC method H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for determining the solubility profile of 2-(1-Methylhydrazino)-5-nitropyridine in organic solvents. By following the detailed experimental protocol and analytical methodology, researchers can generate the high-quality, reliable data necessary for informed decision-making in process development and formulation. The anticipated solubility behavior, based on the molecule's structure, provides a rational basis for solvent selection.

Future work should focus on expanding the range of solvents and temperatures studied to build a more complete solubility database for this compound. Additionally, the use of thermodynamic models, such as UNIFAC or COSMO-RS, could be explored to predict solubility in a wider array of solvents and to gain deeper insights into the solute-solvent interactions.[7]

References

  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Anonymous. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

Sources

Exploratory

Toxicity and MSDS safety data for 2-(1-Methylhydrazino)-5-nitropyridine

Technical Whitepaper: Toxicity Profiling and Mechanistic Safety Data for 2-(1-Methylhydrazino)-5-nitropyridine Executive Summary 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a bifunctional synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicity Profiling and Mechanistic Safety Data for 2-(1-Methylhydrazino)-5-nitropyridine

Executive Summary

2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a bifunctional synthetic intermediate characterized by the presence of two distinct toxicophores: a 1-methylhydrazine moiety and a 5-nitropyridine ring[1]. Because this compound is frequently utilized in early-stage drug discovery and materials science, understanding its safety profile requires moving beyond basic hazard statements into deep mechanistic toxicology. This guide provides an authoritative analysis of its bioactivation pathways, extrapolated Material Safety Data Sheet (MSDS) parameters, and self-validating experimental workflows for in vitro toxicity screening.

Mechanistic Toxicology: Bioactivation and Cellular Injury

The toxicity of 2-(1-Methylhydrazino)-5-nitropyridine is not strictly driven by the parent molecule, but rather by its enzymatic bioactivation into highly reactive electrophiles. The dual functional groups operate synergistically to induce cellular injury.

The Hydrazine Moiety: CYP450-Mediated Radical Formation The 1-methylhydrazine group is highly susceptible to oxidative metabolism. Cytochrome P450 (CYP) isozymes—specifically CYP1A1, CYP1A2, CYP2B1, and CYP2E1—catalyze the oxidation of hydrazines into toxic intermediates, including carbon-centered radicals and highly reactive amino nitrenes[2]. Once generated, these reactive species covalently bind to cellular macromolecules. Furthermore, the amino nitrene intermediates are known to tightly bind to the heme iron atom of the P450 enzymes, leading to irreversible Mechanism-Based Inactivation (MBI) of the enzyme itself[3].

At the organelle level, hydrazine exposure directly inhibits mitochondrial enzymes such as succinate dehydrogenase. This interference rapidly depletes intracellular adenosine triphosphate (ATP) and consumes the cellular antioxidant glutathione (GSH), leaving the cell vulnerable to unchecked oxidative stress[4].

The Nitropyridine Moiety: Redox Cycling and DNA Damage The 5-nitro group on the pyridine ring introduces a secondary vector for toxicity. Nitroaromatics undergo enzymatic reduction via cellular nitroreductases to form reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species participate in futile redox cycling, generating superoxide anions. In biological models, 3- and 5-nitropyridine analogues have been shown to induce profound G2 cell cycle arrest and trigger apoptosis in a dose-dependent manner[5].

Physicochemical and GHS Hazard Profiling

Due to the highly specialized nature of CAS 41286-79-7, empirical safety data is often extrapolated from its closest positional isomers, such as 2-(1-Methylhydrazinyl)-3-nitropyridine (CAS 30963-12-3), which shares an identical molecular weight and functional group profile[6].

Table 1: Chemical Identity & Physicochemical Properties

Parameter Data / Value
Chemical Name 2-(1-Methylhydrazino)-5-nitropyridine
CAS Registry Number 41286-79-7[1]
Molecular Formula C6H8N4O2[1]
Molecular Weight 168.15 g/mol [1]

| Structural Class | Hydrazinyl-pyridine / Nitroaromatic |

Table 2: Extrapolated GHS Classification & Transport Data

Hazard Category GHS Classification & Statements
Signal Word DANGER [6]
Hazard Statements H301 + H311: Toxic if swallowed or in contact with skin.H331: Toxic if inhaled[6].
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors.P280: Wear protective gloves/protective clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.
Transport (UN Number) UN 2811 (Toxic solid, organic, n.o.s.)[6]

| Hazard Class | Class 6.1 (Toxic Substances)[6] |

Experimental Workflows: Self-Validating Toxicity Screening

To accurately profile the hepatotoxicity of 2-(1-Methylhydrazino)-5-nitropyridine, researchers must utilize a system that differentiates between parent-compound toxicity and metabolite-driven toxicity.

Protocol: In Vitro Hepatotoxicity and Bioactivation Assay Causality Focus: We utilize primary rat hepatocytes rather than immortalized cell lines (e.g., HepG2) because primary cells retain physiological levels of Phase I (CYP450) metabolizing enzymes. To make the protocol self-validating, we incorporate 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor[3]. If 1-ABT rescues cell viability, the toxicity is definitively proven to be bioactivation-dependent.

  • Step 1: Cell Seeding. Plate cryopreserved primary rat hepatocytes at 1×105 cells/well in collagen-coated 96-well plates.

    • Causality: Collagen matrices promote the maintenance of differentiated hepatocyte morphology and basal CYP expression over the assay duration.

  • Step 2: CYP Inhibition (Internal Control). Pre-incubate designated control wells with 1 mM 1-aminobenzotriazole (1-ABT) for 1 hour prior to compound exposure.

  • Step 3: Compound Exposure. Dose the cells with 2-(1-Methylhydrazino)-5-nitropyridine across a 10-point concentration gradient (0.1 µM to 1000 µM) in 0.1% DMSO for 24 hours.

  • Step 4: Multiplexed Endpoint Analysis.

    • ATP Depletion: Lyse cells and measure ATP via luminescence (e.g., CellTiter-Glo). Causality: Quantifies mitochondrial succinate dehydrogenase inhibition[4].

    • GSH Depletion: Measure intracellular GSH using a fluorometric probe (e.g., monochlorobimane). Causality: A drop in GSH indicates the scavenging of electrophilic carbon-centered radicals before irreversible macromolecular binding occurs[4].

Systems Biology Visualization

The following diagram maps the dual-pathway bioactivation of 2-(1-Methylhydrazino)-5-nitropyridine, illustrating how its distinct moieties converge to induce cellular death.

ToxicityPathway Compound 2-(1-Methylhydrazino)- 5-nitropyridine CYP450 CYP450 Oxidation (e.g., CYP2E1) Compound->CYP450 Hydrazine moiety NitroRed Nitroreductase Metabolism Compound->NitroRed Nitropyridine moiety Radicals Carbon-Centered Radicals & Amino Nitrenes CYP450->Radicals Bioactivation Nitroso Nitroso & Hydroxylamine Intermediates NitroRed->Nitroso Reduction Radicals->CYP450 Mechanism-Based Inactivation Mitochondria Mitochondrial Dysfunction (ATP/GSH Depletion) Radicals->Mitochondria Covalent binding DNA DNA Adducts & Oxidative Stress Nitroso->DNA Redox cycling CellDeath Apoptosis / Necrosis (G2 Cell Cycle Arrest) Mitochondria->CellDeath DNA->CellDeath

Metabolic bioactivation and cellular toxicity pathways of 2-(1-Methylhydrazino)-5-nitropyridine.

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Foundational

A Technical Guide to 2-(1-Methylhydrazino)-5-nitropyridine in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(1-Methylhydrazino)-5-nitropyridine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, starting from...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(1-Methylhydrazino)-5-nitropyridine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, starting from its key precursor 2-chloro-5-nitropyridine, and explore its prospective applications, drawing insights from related bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Nitropyridines in Drug Discovery

Pyridines are a cornerstone class of N-heterocycles in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, provides a versatile chemical handle for the synthesis of a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative agents.[1] The nitro group can be readily reduced to an amine, a crucial functional group for further molecular elaboration and for establishing key interactions with biological targets.[3] 2-(1-Methylhydrazino)-5-nitropyridine, the subject of this guide, embodies this potential, combining the established pharmacophoric features of the pyridine ring with the reactive and modifiable nature of the methylhydrazino and nitro substituents.

Synthesis and Chemical Properties

The synthesis of 2-(1-Methylhydrazino)-5-nitropyridine is predicated on the availability of its precursor, 2-chloro-5-nitropyridine. The subsequent nucleophilic substitution with methylhydrazine yields the target compound.

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

The preparation of 2-chloro-5-nitropyridine is a well-established multi-step process, often commencing from 2-aminopyridine.[4]

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

  • Nitration of 2-Aminopyridine: 2-aminopyridine is carefully added to concentrated sulfuric acid, maintaining a temperature below 10°C. A nitrating mixture of concentrated sulfuric acid and nitric acid is then added dropwise, keeping the temperature below 30°C. The reaction mixture is then warmed and stirred for several hours to ensure complete reaction, yielding 2-amino-5-nitropyridine.[4][5]

  • Hydrolysis to 2-Hydroxy-5-nitropyridine: The 2-amino-5-nitropyridine is then subjected to a diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis to produce 2-hydroxy-5-nitropyridine.[4][6]

  • Chlorination to 2-Chloro-5-nitropyridine: The final step involves the chlorination of 2-hydroxy-5-nitropyridine using a chlorinating agent such as phosphorus oxychloride or thionyl chloride to yield the desired 2-chloro-5-nitropyridine.[4][7][8][9]

The following diagram illustrates the synthetic workflow for producing 2-chloro-5-nitropyridine.

Synthesis_Workflow A 2-Aminopyridine B Nitration (H2SO4, HNO3) A->B C 2-Amino-5-nitropyridine B->C D Diazotization & Hydrolysis (NaNO2, H+) C->D E 2-Hydroxy-5-nitropyridine D->E F Chlorination (POCl3 or SOCl2) E->F G 2-Chloro-5-nitropyridine F->G

Caption: Synthetic pathway for 2-chloro-5-nitropyridine.

Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine

The final step in the synthesis of the title compound involves the reaction of 2-chloro-5-nitropyridine with methylhydrazine. This is a nucleophilic aromatic substitution reaction where the methylhydrazino group displaces the chlorine atom at the 2-position of the pyridine ring.

Experimental Protocol: Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine

  • Reaction Setup: 2-chloro-5-nitropyridine is dissolved in a suitable solvent, such as ethanol or butanol.

  • Addition of Methylhydrazine: Methylhydrazine is added to the solution, and the mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield 2-(1-Methylhydrazino)-5-nitropyridine.

The reaction of methylhydrazine with substituted nitropyrimidines has been shown to proceed in a straightforward manner, suggesting a similar reactivity profile for the pyridine analogue.[10]

The following diagram depicts the final synthetic step.

Final_Synthesis A 2-Chloro-5-nitropyridine B Reaction with Methylhydrazine A->B C 2-(1-Methylhydrazino)-5-nitropyridine B->C

Caption: Synthesis of the target compound from its precursor.

Potential Medicinal Chemistry Applications

While direct studies on the biological activity of 2-(1-Methylhydrazino)-5-nitropyridine are limited in the public domain, the known bioactivities of its structural analogs provide a strong basis for its potential applications in medicinal chemistry.

Anticancer Activity

Derivatives of the closely related 2-hydrazino-5-nitropyridine have been investigated as potential antitumor agents.[11] These compounds have shown activity against various cancer cell lines, including adenocarcinoma and sarcoma 180.[11] The presence of the hydrazino group is often associated with anticancer properties, and its combination with the nitropyridine scaffold appears to be a promising strategy for the development of novel antineoplastic agents. The introduction of the methyl group in 2-(1-Methylhydrazino)-5-nitropyridine may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a different spectrum of activity.

Precursor for Bioactive Hydrazones

Hydrazides and their resulting hydrazones are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[12][13][14] 2-(1-Methylhydrazino)-5-nitropyridine can serve as a key intermediate for the synthesis of a library of hydrazone derivatives. By condensing the terminal amino group of the methylhydrazino moiety with various aldehydes and ketones, a diverse set of molecules can be generated for biological screening.

Quantitative Data on Related Hydrazide Activity

Compound ClassBiological ActivityReported IC50/ActivityReference
Pyrazine carbohydrazideUrease InhibitionIC50 = 232.6 ± 2.7 µM[12]
Pyrazine carbohydrazideAntioxidantIC50 = 336.67 ± 2.83 µM[12]
2-arylquinoline derivativesAnticancer (HeLa cells)IC50 = 8.3 µM[15]

This table highlights the potential for hydrazide-containing compounds to exhibit significant biological activity.

Structure-Activity Relationships and Future Directions

The medicinal chemistry potential of 2-(1-Methylhydrazino)-5-nitropyridine is rooted in its key structural features:

  • The 5-Nitro Group: This electron-withdrawing group can be crucial for binding to biological targets and can also be a site for metabolic activation or a handle for further chemical modification.[1]

  • The 2-(1-Methylhydrazino) Group: This functional group provides a site for hydrogen bonding and can be derivatized to explore a wider chemical space and optimize biological activity.[12][13] The methyl group can influence the compound's lipophilicity and metabolic stability.

Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of 2-(1-Methylhydrazino)-5-nitropyridine.

  • Biological Screening: A comprehensive evaluation of its biological activity, with a primary focus on its potential as an anticancer agent.

  • Derivative Synthesis: The creation of a library of hydrazone derivatives to explore structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which 2-(1-Methylhydrazino)-5-nitropyridine and its derivatives exert their biological effects.

The following diagram illustrates the logical flow for future research and development.

Future_Directions A Synthesis & Characterization of 2-(1-Methylhydrazino)-5-nitropyridine B Broad Biological Screening (e.g., Anticancer Assays) A->B C Synthesis of Hydrazone Derivatives A->C D Structure-Activity Relationship (SAR) Studies B->D C->D E Lead Compound Identification D->E F Mechanism of Action (MoA) Studies E->F G Preclinical Development F->G

Caption: Research and development workflow.

Conclusion

2-(1-Methylhydrazino)-5-nitropyridine is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the established biological activities of related nitropyridine and hydrazino compounds, it holds significant potential as a scaffold for the development of novel therapeutics, particularly in the area of oncology. This guide has provided a comprehensive overview of its synthesis and potential applications, offering a solid foundation for future research and development endeavors in this exciting area of drug discovery.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Open Journal of Medicinal Chemistry, 2, 1-9.
  • 2-(1-methyl-2-oxohydrazino)-5-nitropyridine. (2025, May 20). ChemSynthesis.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). University of Rhode Island.
  • Method for preparing 2-chloro-5-nitropyridine. (n.d.).
  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 1).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PMC.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI.
  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104.
  • 2-Chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • 2-Chloro-5-methyl-3-nitropyridine. (n.d.). PMC.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. (n.d.).
  • Special Issue : Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. (n.d.). MDPI.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr

Sources

Protocols & Analytical Methods

Method

Applications of 2-(1-Methylhydrazino)-5-nitropyridine in Drug Discovery: A Technical Guide

This technical guide provides an in-depth exploration of the potential applications of 2-(1-Methylhydrazino)-5-nitropyridine in the field of drug discovery. While direct, extensive research on this specific molecule is n...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the potential applications of 2-(1-Methylhydrazino)-5-nitropyridine in the field of drug discovery. While direct, extensive research on this specific molecule is nascent, its structural motifs—a nitropyridine core and a methylhydrazino substituent—are well-represented in a multitude of biologically active compounds. This guide will, therefore, extrapolate from the established activities of structurally related molecules to propose high-potential research avenues and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals. We will focus on two primary applications: its use as a versatile scaffold for the synthesis of novel hydrazone libraries with anticancer potential, and its prospective role as a direct or foundational inhibitor of PIM-1 kinase, a significant target in oncology.

Introduction: The Chemical Potential of 2-(1-Methylhydrazino)-5-nitropyridine

2-(1-Methylhydrazino)-5-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a methylhydrazino group. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and provides a handle for further chemical modification, such as reduction to an amino group.

The key to the compound's versatility lies in the 1-methylhydrazino group. Hydrazines and their derivatives are a cornerstone in the synthesis of hydrazones, a class of compounds renowned for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5][6] The presence of the methyl group on the hydrazine may influence the compound's stability, reactivity, and pharmacokinetic properties. Early research on methylhydrazine derivatives has pointed towards their potential as cytotoxic agents.[7][8] Furthermore, derivatives of the closely related 2-hydrazino-5-nitropyridine have been investigated as potential antitumor agents, providing a historical basis for exploring the anticancer properties of this scaffold.[9]

Application I: A Scaffold for Novel Anticancer Hydrazone Libraries

The most immediate application of 2-(1-Methylhydrazino)-5-nitropyridine is as a starting material for the synthesis of a diverse library of hydrazone derivatives. The hydrazino group can readily undergo condensation reactions with a wide array of aldehydes and ketones to form hydrazones. This modular synthesis allows for the rapid generation of a multitude of analogs with varying steric and electronic properties, which can then be screened for anticancer activity.

The general principle behind this application is that the resulting hydrazone moiety, -C=N-N(CH3)-, can act as a pharmacophore, interacting with biological targets to elicit a cytotoxic effect. The diversity of the library is introduced by varying the R-groups from the chosen aldehyde or ketone.

Protocol 1: Synthesis of a 2-(1-Methyl-2-arylmethylenehydrazino)-5-nitropyridine Library

This protocol outlines a general procedure for the synthesis of a hydrazone library from 2-(1-Methylhydrazino)-5-nitropyridine and various aromatic aldehydes.

Materials:

  • 2-(1-Methylhydrazino)-5-nitropyridine

  • A selection of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-(1-Methylhydrazino)-5-nitropyridine in a suitable volume of absolute ethanol.

  • Add 1.1 equivalents of the selected aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized hydrazones using standard analytical techniques (NMR, IR, Mass Spectrometry).

Diagram 1: Synthetic Workflow for Hydrazone Library Generation

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve 2-(1-Methylhydrazino) -5-nitropyridine in Ethanol add_aldehyde Add Aromatic Aldehyde (1.1 eq) start->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temp. tlc->cool Complete precipitate Precipitate/Evaporate cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry nmr NMR dry->nmr ms Mass Spec dry->ms ir IR dry->ir

Caption: Workflow for the synthesis and characterization of a hydrazone library.

Protocol 2: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized hydrazone library on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Synthesized hydrazone library

  • MCF-7 cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well plate reader (570 nm)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare stock solutions of the synthesized hydrazones in DMSO.

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Table 1: Hypothetical Cytotoxicity Data for a Hydrazone Library

Compound IDR-group on AldehydeIC50 (µM) on MCF-7 cells
HYD-01 Phenyl15.2
HYD-02 4-Chlorophenyl5.8
HYD-03 4-Methoxyphenyl22.5
HYD-04 2-Nitrophenyl3.1
Doxorubicin (Positive Control)0.8

Application II: PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of cancers.[10] PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy.[11] Several studies have reported the development of pyridine-based inhibitors of PIM-1 kinase.[10][12][13] Given that 2-(1-Methylhydrazino)-5-nitropyridine possesses a pyridine core, it is a plausible candidate for a PIM-1 inhibitor itself, or as a starting point for the design of more potent and selective inhibitors.

Diagram 2: Simplified PIM-1 Signaling Pathway

G cluster_outcome Cellular Outcome PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates & Inactivates Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survival Cell Survival & Proliferation Bcl2->Survival

Caption: PIM-1 kinase promotes cell survival by inhibiting apoptosis.

Protocol 3: In-Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PIM-1 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of BAD)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 2-(1-Methylhydrazino)-5-nitropyridine or its derivatives

  • Staurosporine (positive control inhibitor)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control (Staurosporine) in the kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PIM-1 substrate peptide.

  • Add the PIM-1 kinase to each well to initiate the reaction. Include wells with no kinase (background) and wells with kinase but no inhibitor (100% activity).

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The amount of luminescence is inversely proportional to the kinase activity.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Table 2: Hypothetical PIM-1 Kinase Inhibition Data

Compound IDConcentration (nM)% InhibitionIC50 (nM)
2-(1-Methylhydrazino)-5-nitropyridine 100025>10,000
1005
HYD-04 (Derivative) 10009535
10060
1015
Staurosporine 1009816.7
1075
120

Conclusion and Future Directions

While direct biological data for 2-(1-Methylhydrazino)-5-nitropyridine is limited, its structural components strongly suggest its utility in drug discovery, particularly in the realm of oncology. The protocols provided herein offer a clear path for researchers to explore its potential in two high-impact areas: as a versatile building block for novel anticancer hydrazone libraries and as a scaffold for the development of PIM-1 kinase inhibitors. The synthetic accessibility and the potential for rapid library generation make this compound an attractive starting point for hit-to-lead optimization campaigns. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective anticancer activity.

References

  • Lou, J., et al. (2011). Synthesis and anti-tumor activities of N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl) acetohydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21, 6662-6666. Available from: [Link]

  • Chen, L., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 29(5), 986. Available from: [Link]

  • Bollag, W., & Grunberg, E. (1963). Tumour inhibitory effects of a new class of cytotoxic agents: methylhydrazine derivatives. Experientia, 19(3), 130-131. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163919. Available from: [Link]

  • Singh, P., & Kumar, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(12), 4945-4957. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46949–46965. Available from: [Link]

  • ResearchGate. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Available from: [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104. Available from: [Link]

  • Brzozowski, Z., et al. (2015). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules, 20(1), 1431-1457. Available from: [Link]

  • Haiba, M. E., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(10), 5949-5961. Available from: [Link]

  • Küpeli Akkol, E., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 23(11), 2997. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 14(10), 1137-1146. Available from: [Link]

  • Popiołek, Ł., et al. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 26(23), 7338. Available from: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9206-9218. Available from: [Link]

  • Khan, U., et al. (2023). Potential anticancer and antioxidant lauric acid-based hydrazone synthesis and computational study toward the electronic properties. RSC Advances, 13(1), 246-261. Available from: [Link]

  • Sharma, S., et al. (2016). A Review on Biological Activities of Hydrazone Derivatives. Indo American Journal of Pharmaceutical Sciences, 3(2), 126-134. Available from: [Link]

  • de Oliveira, R. B., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 903. Available from: [Link]

  • Zeller, P., et al. (1963). Methylhydrazine derivatives, a new class of cytotoxic agents. Experientia, 19, 129. Available from: [Link]

  • Dilek, O., Telci, D., & Erkan-Candag, H. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. ACS Omega, 9(1), 1085-1094. Available from: [Link]

  • Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1012, 167-174. Available from: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(1-Methylhydrazino)-5-nitropyridine

Executive Summary 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7)[1] is a highly versatile, electron-deficient building block utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7)[1] is a highly versatile, electron-deficient building block utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and complex pyrazoles. This application note details a highly regioselective Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol for the N-arylation of its terminal amine ( −NH2​ ). By leveraging modern precatalyst technologies (e.g., RuPhos Pd G3)[2], this protocol suppresses common hydrazine side reactions—such as N-N bond homolysis and over-arylation—yielding unsymmetrical 1,1,2-trisubstituted hydrazines with high fidelity.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

Hydrazine cross-coupling historically suffers from poor regioselectivity and competitive dehydrazination (N-N cleavage)[3]. However, 2-(1-methylhydrazino)-5-nitropyridine possesses unique structural features that predetermine its reactivity:

  • Regioselective Shielding: The N1 position is sterically blocked by the methyl group and electronically deactivated by the strongly electron-withdrawing 5-nitropyridyl ring. Consequently, oxidative addition and subsequent coordination exclusively occur at the terminal N2 amine.

  • Rate-Determining Deprotonation: Mechanistic studies on Pd-catalyzed hydrazine arylation reveal that the rate-limiting step is the deprotonation of the hydrazine-bound arylpalladium(II) complex[4]. The electron-deficient nature of the nitropyridine ring slightly increases the acidity of the N2 protons, facilitating deprotonation by bases like NaOtBu or Cs2​CO3​ .

  • Ligand Causality: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like RuPhos or XPhos) is critical. These ligands accelerate the C-N reductive elimination step, effectively outcompeting the slower, undesired N-N bond oxidative cleavage pathway that plagues older catalyst systems (e.g., Pd(OAc)2​/PPh3​ )[5].

Quantitative Optimization Data

To demonstrate the necessity of the optimized conditions, the following table summarizes the reaction matrix for the coupling of 2-(1-methylhydrazino)-5-nitropyridine with a standard aryl bromide (e.g., 4-bromoanisole).

Catalyst System (5 mol%)Base (1.5 eq)SolventTemp (°C)Target Yield (%)N-N Cleavage Byproduct (%)
Pd(OAc)2​ / PPh3​ Cs2​CO3​ Toluene1001245
Pd2​(dba)3​ / BINAP NaOtBu Toluene904128
XPhos Pd G3 / XPhos Cs2​CO3​ 1,4-Dioxane8086<5
RuPhos Pd G3 / RuPhos NaOtBu THF 65 94 <2

Note: NaOtBu is optimal for electron-rich or neutral aryl halides. For base-sensitive substrates (e.g., containing esters or nitriles), Cs2​CO3​ in 1,4-Dioxane at 80 °C is the recommended alternative.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure the reaction is proceeding correctly at each phase.

Reagents & Equipment
  • 2-(1-Methylhydrazino)-5-nitropyridine (1.2 equiv)

  • Aryl Halide (Aryl bromide or chloride, 1.0 equiv)

  • RuPhos Pd G3 (2-5 mol%)[2]

  • RuPhos ligand (2-5 mol%, 1:1 ratio with Pd)

  • Sodium tert-butoxide ( NaOtBu , 1.5 equiv)

  • Anhydrous THF (0.2 M relative to aryl halide)

  • Schlenk tube or septum-capped vial, Argon/Nitrogen manifold.

Step-by-Step Execution
  • Pre-Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), 2-(1-methylhydrazino)-5-nitropyridine (1.2 equiv), RuPhos Pd G3 (0.05 equiv), RuPhos (0.05 equiv), and NaOtBu (1.5 equiv).

    • Causality Note: A slight excess of the hydrazine (1.2 equiv) compensates for any trace oxidative degradation and ensures complete conversion of the limiting aryl halide.

  • Inert Atmosphere & Solvent Addition:

    • Seal the vial and purge with Argon for 5 minutes.

    • Inject anhydrous THF (and the aryl halide if liquid) via syringe.

    • Validation Check 1 (Visual): Upon solvent addition and stirring at room temperature, the mixture should transition from a heterogeneous reddish-brown suspension to a homogeneous pale yellow/greenish solution within 5-10 minutes. This color shift confirms the generation of the active monoligated [RuPhos-Pd(0)] species[2].

  • Cross-Coupling:

    • Heat the reaction mixture to 65 °C in a pre-heated oil bath or heating block.

    • Stir vigorously for 4-12 hours.

    • Causality Note: Do not exceed 80 °C. Elevated temperatures exponentially increase the rate of dehydrazination (N-N cleavage), destroying the substrate[3].

  • Reaction Monitoring & Self-Validation:

    • Validation Check 2 (Analytical): At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC. You must observe the consumption of the highly UV-active nitropyridine starting material and the appearance of a higher-mass product peak. The absence of a peak corresponding to 2-amino-5-nitropyridine (m/z 139) validates that N-N cleavage has been successfully suppressed.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Quench by filtering the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Elute with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic & Workflow Visualization

G Substrate Substrate: 2-(1-Methylhydrazino)- 5-nitropyridine Coord 2. Hydrazine Coordination (Rate-Limiting) Substrate->Coord ArX Aryl Halide (Ar-X) OxAdd 1. Oxidative Addition [Pd(II)(Ar)(X)] ArX->OxAdd PdCat Precatalyst: RuPhos Pd G3 ActivePd Active Catalyst: [RuPhos-Pd(0)] PdCat->ActivePd Base / Solvent Activation ActivePd->OxAdd + Ar-X OxAdd->Coord + Substrate Deprot 3. Deprotonation (Base: NaOtBu / Cs2CO3) Coord->Deprot - HX RedElim 4. Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->ActivePd Catalyst Regeneration Product Target Product: 1-Aryl-2-(1-methyl-5-nitro- 2-pyridyl)hydrazine RedElim->Product

Fig 1: Catalytic cycle and workflow for the Pd-catalyzed Buchwald-Hartwig hydrazine cross-coupling.

Analytical Characterization & Troubleshooting

  • 1H NMR Validation: The successful formation of the product is confirmed by the disappearance of the broad primary amine ( −NH2​ ) singlet at ~4.5 ppm and the emergence of a sharp secondary amine ( −NH ) singlet typically shifted downfield (8.0–9.5 ppm) due to the adjacent aryl groups. The N-methyl singlet (~3.3 ppm) must remain intact.

  • Troubleshooting Aerobic Oxidation: If deep red/orange byproducts are observed, the hydrazine has likely oxidized to a diazene. Ensure strict adherence to air-free techniques and use freshly distilled/degassed solvents.

References

  • Wang, J. Y., et al. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine." Angewandte Chemie International Edition 60.1 (2021): 399-408.[Link]

  • Jha, A. K., et al. "Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines." The Journal of Organic Chemistry (2023).[Link]

  • ChemRxiv Preprint. "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2-piperidines]." ChemRxiv (2021).[Link]

Sources

Method

Application Note: Catalytic Strategies in the Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine Derivatives

Executive Summary The synthesis of 2-(1-methylhydrazino)-5-nitropyridine and its derivatives is a critical transformation in medicinal chemistry, as these scaffolds serve as foundational building blocks for bioactive het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(1-methylhydrazino)-5-nitropyridine and its derivatives is a critical transformation in medicinal chemistry, as these scaffolds serve as foundational building blocks for bioactive heterocycles, including substituted indazoles and pyrazoles[1]. The primary synthetic route involves the reaction of 2-chloro-5-nitropyridine with methylhydrazine[2]. However, this transformation presents a significant regioselectivity challenge due to the bidentate nature of methylhydrazine.

This application note details the mechanistic causality behind N1 vs. N2 nucleophilic attack and provides field-proven, self-validating protocols for controlling this regioselectivity through base-promoted Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Insights: The Regioselectivity Conundrum

When reacting 2-chloro-5-nitropyridine with methylhydrazine, the nucleophile possesses two reactive nitrogen centers:

  • N1 (Methylated Nitrogen): Inherently more nucleophilic due to the inductive electron-donating effect of the methyl group, but sterically hindered.

  • N2 (Terminal Nitrogen): Less nucleophilic but sterically highly accessible.

Without catalytic intervention, the S_NAr reaction often yields an undesirable mixture of 2-(1-methylhydrazino)-5-nitropyridine (target) and 2-(2-methylhydrazino)-5-nitropyridine (byproduct)[3][4].

The Role of Catalysts and Solvents

To drive the reaction toward the sterically hindered but electronically favored N1 position, specific catalytic and solvent environments are required:

  • Non-Nucleophilic Base Catalysis (e.g., DIPEA): The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose. First, it acts as a proton sink, neutralizing the HCl byproduct and preventing the protonation of methylhydrazine, which would otherwise deactivate the nucleophile. Second, it assists in the rapid deprotonation of the intermediate Meisenheimer complex, kinetically favoring the N1 attack pathway.

  • Solvent-Directed Catalysis (HFIP): Recent advances demonstrate that fluorinated alcohols like Hexafluoroisopropanol (HFIP) can act as hydrogen-bond donors, stabilizing the transition state of the N1 attack and drastically improving regioselectivity without competing as a nucleophile[5].

  • Transition Metal Catalysis: For unactivated pyridine derivatives (where the nitro group is reduced or absent), S_NAr is thermodynamically unfavorable. In these instances, Palladium-catalyzed Buchwald-Hartwig amination is utilized to force the C-N bond formation[6][7].

SNAr_Mechanism SM 2-Chloro-5-nitropyridine + Methylhydrazine Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer Nucleophilic Addition Catalyst Base Catalyst (DIPEA / K2CO3) Catalyst->Meisenheimer Promotes Deprotonation N1_Attack N1 Attack (Major) More Nucleophilic Meisenheimer->N1_Attack Regioselective Pathway N2_Attack N2 Attack (Minor) Less Hindered Meisenheimer->N2_Attack Competing Pathway Product 2-(1-Methylhydrazino)- 5-nitropyridine N1_Attack->Product -HCl Byproduct 2-(2-Methylhydrazino)- 5-nitropyridine N2_Attack->Byproduct -HCl

Base-catalyzed SNAr mechanism highlighting N1 vs N2 regioselectivity of methylhydrazine.

Quantitative Data Summary

The following table summarizes the impact of various catalytic systems and solvents on the yield and regioselectivity of the 2-(1-methylhydrazino)-5-nitropyridine synthesis. Data is aggregated from optimization studies focusing on N1/N2 selectivity[5][8].

Catalyst SystemSolventTemperatureYield (%)Regioselectivity (N1:N2)Reaction Mechanism
None (Thermal) EtOH80 °C45%60:40Uncatalyzed S_NAr
K₂CO₃ (1.5 eq) DMF60 °C78%88:12Base-promoted S_NAr
DIPEA (2.0 eq) EtOH80 °C85%95:5Base-promoted S_NAr
DIPEA (2.0 eq) HFIP50 °C89%98:2Solvent-directed S_NAr
Pd₂(dba)₃ / Xantphos Toluene90 °C72%>99:1Buchwald-Hartwig

Experimental Protocols

Protocol A: Base-Catalyzed S_NAr Synthesis (High Regioselectivity)

Objective: Synthesize 2-(1-methylhydrazino)-5-nitropyridine utilizing DIPEA to maximize N1 regioselectivity.

Causality of Reagents:

  • DIPEA: Chosen over TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly electrophilic 2-chloro-5-nitropyridine.

  • Ethanol/HFIP: Protic solvents stabilize the leaving chloride ion, accelerating the Meisenheimer complex collapse.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) in 25 mL of absolute Ethanol (or HFIP for ultra-high regioselectivity).

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) dropwise to the solution at room temperature. Causality: Adding the base before the hydrazine ensures the environment is immediately ready to scavenge HCl, preventing the exothermic protonation of the nucleophile.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add methylhydrazine (1.2 eq, 12 mmol) dropwise over 10 minutes. Caution: Methylhydrazine is highly toxic and flammable; perform strictly in a fume hood.

  • Reaction Propagation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 80 °C (or 50 °C if using HFIP) for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, Rf ~0.6) should disappear, replaced by a bright orange/yellow product spot (Rf ~0.3). The color of the solution will transition from pale yellow to deep orange, validating the formation of the extended conjugated pi-system of the product.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure N1-isomer.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesize unactivated 2-(1-methylhydrazino)pyridine derivatives where S_NAr is thermodynamically restricted[6][7].

Causality of Reagents:

  • Pd₂(dba)₃ & Xantphos: Xantphos is selected for its wide bite angle, which facilitates the crucial reductive elimination step in the catalytic cycle, preventing undesired β-hydride elimination of the hydrazine alkyl group.

  • Cs₂CO₃: A strong, inorganic base required to deprotonate the palladium-bound hydrazine intermediate.

Buchwald_Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Mix Pd Catalyst, Ligand, Base Prep->Mix React 3. Heat at 90°C (Toluene, 12h) Mix->React Workup 4. Filtration & Concentration React->Workup Purify 5. Column Chromatography Workup->Purify

Experimental workflow for the Pd-catalyzed Buchwald-Hartwig cross-coupling synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the unactivated 2-chloropyridine derivative (1.0 eq, 5 mmol), Pd₂(dba)₃ (0.05 eq, 2.5 mol%), Xantphos (0.1 eq, 5 mol%), and Cs₂CO₃ (2.0 eq, 10 mmol). Causality: Palladium(0) is highly sensitive to oxidation; absolute exclusion of oxygen is mandatory to maintain the active catalyst species.

  • Solvent & Reagent Addition: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous, degassed Toluene (15 mL) via syringe, followed by methylhydrazine (1.5 eq, 7.5 mmol).

  • Reaction: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the sealed tube in an oil bath at 90 °C for 12 hours.

  • Self-Validation (In-Process Control): An aliquot analyzed by LC-MS should show the consumption of the aryl chloride mass peak and the appearance of the [M+H]+ peak corresponding to the coupled product. The reaction mixture will typically turn dark brown/black due to the formation of palladium nanoparticles as the catalyst degrades near completion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via silica gel chromatography to yield the highly regioselective N1-coupled product.

References

  • [2] Preparation method of 2-chloro-5-nitropyridine - Google Patents. Available at:

  • [3] recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications - IRIS. Available at:

  • [4] Organic & Biomolecular Chemistry - RSC Publishing. Available at:

  • [6] Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling - PMC. Available at:

  • [7] Amines as key building blocks in Pd-assisted multicomponent processes - Beilstein Journals. Available at:

  • [5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents - ACS Publications. Available at:

  • [8] Bayesian optimization for chemical reactions - RSC Publishing. Available at:

  • [1] A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor - ACS Publications. Available at:

Sources

Application

Application Notes and Protocols for 2-(1-Methylhydrazino)-5-nitropyridine in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utilization of 2-(1-Methylhydrazino)-5-nitropyridine as a versatile building block in the development of novel pesticides. This document outlines the synthesis of this key intermediate, its physicochemical properties, and detailed protocols for its derivatization into potentially potent insecticidal compounds. A significant focus is placed on its application as a precursor for neonicotinoid analogs and bioactive hydrazones, supported by an in-depth discussion on structure-activity relationships (SAR) and a proposed mode of action.

Introduction: The Strategic Importance of the Nitropyridine Scaffold

The pyridine ring is a foundational structural motif in a multitude of agrochemicals, prized for its metabolic stability and its ability to interact with a wide range of biological targets.[1][2] When substituted with a nitro group, the pyridine nucleus becomes highly electrophilic, a feature that has been successfully exploited in the development of systemic insecticides like neonicotinoids.[3][4] These compounds act as agonists at the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[4]

2-(1-Methylhydrazino)-5-nitropyridine emerges as a molecule of significant interest due to its combination of the electron-deficient 5-nitropyridine core and a reactive 1-methylhydrazino side chain. This unique arrangement offers a strategic entry point for the synthesis of a diverse library of candidate agrochemicals. The methylhydrazino group serves as a versatile handle for constructing various pharmacophores, including hydrazones and N-heterocyclic systems, which are known to possess insecticidal properties.[5][6]

This guide provides the necessary protocols and scientific rationale to leverage 2-(1-Methylhydrazino)-5-nitropyridine in the discovery of next-generation crop protection agents.

Physicochemical Properties and Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine

A thorough understanding of the properties of a key intermediate is crucial for its effective use in multi-step syntheses.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₈N₄O₂Calculated
Molecular Weight 168.15 g/mol Calculated
Appearance Expected to be a yellow to orange solidAnalogy
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols)Analogy
Reactivity The hydrazino group is a strong nucleophile. The pyridine ring is electron-deficient.[7]
Synthesis Protocol: From 2-Chloro-5-nitropyridine

The most direct route to 2-(1-Methylhydrazino)-5-nitropyridine is via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylhydrazine. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials and Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Triethylamine or Potassium Carbonate (2.0 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer with heating

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine and the chosen solvent (e.g., ethanol).

  • Add the base (triethylamine or potassium carbonate) to the mixture.

  • Slowly add methylhydrazine to the stirring solution at room temperature. A color change is typically observed.

  • Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using ethanol, the product may precipitate upon cooling and can be collected by filtration.

  • If using DMF, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(1-Methylhydrazino)-5-nitropyridine.

Application in the Synthesis of Potential Insecticides

The strategic value of 2-(1-Methylhydrazino)-5-nitropyridine lies in its potential to be elaborated into various classes of insecticidal compounds.

Synthesis of Insecticidal Hydrazones

Hydrazones are a well-established class of bioactive molecules in agrochemical research, exhibiting a broad spectrum of activities.[5][6][8] The reaction of the terminal amine of the methylhydrazino group with aldehydes or ketones provides a straightforward route to a diverse library of hydrazone derivatives.

Workflow for Hydrazone Synthesis:

G start Start with 2-(1-Methylhydrazino)-5-nitropyridine react React with Aldehyde/Ketone (R1-CO-R2) start->react product Formation of Hydrazone Derivative react->product purify Purification (Crystallization/Chromatography) product->purify analyze Structural Characterization (NMR, MS) purify->analyze screen Biological Screening (Insecticidal Activity) analyze->screen

Caption: Workflow for hydrazone synthesis and screening.

Protocol for a Representative Hydrazone Synthesis:

  • Dissolve 2-(1-Methylhydrazino)-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to facilitate the condensation reaction.

  • Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction by TLC.

  • The resulting hydrazone product often precipitates from the solution upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization.

A Precursor for Neonicotinoid Analogs

The 2-(1-Methylhydrazino)-5-nitropyridine scaffold is an excellent starting point for creating novel neonicotinoid analogs. The existing side chain can be modified or cyclized to introduce the pharmacophores characteristic of this class of insecticides.

Proposed Synthetic Pathway to a Neonicotinoid Analog:

Caption: A potential route to novel neonicotinoids.

Structure-Activity Relationship (SAR) Insights

The development of effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. Based on established principles from neonicotinoid and pyridine insecticide research, we can infer key SAR points for derivatives of 2-(1-Methylhydrazino)-5-nitropyridine.

  • The 5-Nitropyridine Core: The electron-withdrawing nitro group is crucial for the interaction with a cationic subsite of the insect nAChR.[4] Modifications that reduce the electron-withdrawing nature of this group are likely to decrease insecticidal activity.

  • The Bridge and Side Chain: The nature of the linker and the terminal functional group significantly impact potency and spectrum of activity. For hydrazone derivatives, the steric and electronic properties of the substituents on the aldehyde or ketone used will be critical. Bulky or electron-donating groups may enhance or hinder binding to the target site.[5]

  • Overall Molecular Properties: Physicochemical properties such as hydrophobicity and water solubility play a vital role in the systemic uptake and translocation of the compound within the plant.[4] These properties must be optimized for effective pest control.

Proposed Mode of Action

Derivatives of 2-(1-Methylhydrazino)-5-nitropyridine, particularly those designed as neonicotinoid analogs, are hypothesized to act as agonists of the insect nicotinic acetylcholine receptor (nAChR).

Signaling Pathway Diagram:

G cluster_0 Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening nAChR->ion_channel influx Na+/Ca2+ Influx ion_channel->influx depolarization Membrane Depolarization influx->depolarization paralysis Paralysis and Death depolarization->paralysis compound Agrochemical Derivative compound->nAChR Binds to receptor

Caption: Proposed mechanism of action at the nAChR.

This binding leads to the irreversible opening of the ion channel, resulting in a continuous influx of sodium and calcium ions. The subsequent depolarization of the postsynaptic membrane leads to hyperexcitation, convulsions, and ultimately the paralysis and death of the insect.

Conclusion

2-(1-Methylhydrazino)-5-nitropyridine represents a promising and under-explored platform for the development of novel agrochemicals. Its straightforward synthesis and the versatility of its methylhydrazino group provide access to a wide array of potential insecticidal compounds, including hydrazones and neonicotinoid analogs. The protocols and insights provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new, effective crop protection solutions.

References

  • An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. Available at: [Link]

  • Synthesis, Characterization and Insecticidal Activity against Cotton Leaf Worm of New Heterocyclics Which Scaffold on Hydrazide-Hydrazone Derivative. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives. ACS Figshare. Available at: [Link]

  • Synthesis and insecticidal activity of anthranilic diamides with hydrazone substructure. Semantic Scholar. Available at: [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. Available at: [Link]

  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. Available at: [Link]

  • Synthesis and Mosquiticidal Activity of Novel Hydrazone Containing Pyrimidine Derivatives against Aedes aegypti. ResearchGate. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ResearchGate. Available at: [Link]

  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Assiut University. Available at: [Link]

  • N'-Nitro-2-hydrocarbylidenehydrazinecarboximidamides: design, synthesis, crystal structure, insecticidal activity, and structure-activity relationships. PubMed. Available at: [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. LookChem. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed. Available at: [Link]

  • Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Semantic Scholar. Available at: [Link]

  • The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC. Available at: [Link]

  • Dihydropiperazine Neonicotinoid Compounds. Synthesis and Insecticidal Activity. ResearchGate. Available at: [Link]

  • A review of the natural occurrence, synthetic production and use of carcinogenic hydrazines and related chemicals. PubMed. Available at: [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. University of Rhode Island. Available at: [Link]

  • Structural factors contributing to insecticidal and selective actions of neonicotinoids. PubMed. Available at: [Link]

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]

  • Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. Sci-Hub. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. Available at: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. ACS Publications. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Available at: [Link]

  • A Facile Synthesis of Amide Derivatives of[5][9][10]Triazolo[4,3-a]pyridine. ResearchGate. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(1-Methylhydrazino)-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling or optimizing the synthesis of 2-(1-Methylhydrazino)-5-nitropyridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling or optimizing the synthesis of 2-(1-Methylhydrazino)-5-nitropyridine. This compound is a highly valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and piperazine-containing therapeutics[1].

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between a 2-halo-5-nitropyridine and methylhydrazine. While the theoretical reaction is straightforward, practical execution is often plagued by poor regioselectivity, over-alkylation (bis-substitution), and thermal degradation. This guide provides field-proven, mechanistically grounded solutions to troubleshoot your workflow and maximize both yield and purity.

Quantitative Data & Optimization Matrix

To immediately improve your yields, we have summarized the impact of various reaction parameters. Transitioning from "Standard" to "Optimized" conditions typically increases the isolated yield of the desired regioisomer from ~45% to >85%.

Reaction ParameterStandard Condition (Suboptimal)Optimized ConditionMechanistic Impact on Yield & Selectivity
Leaving Group 2-Chloro-5-nitropyridine2-Fluoro-5-nitropyridine Fluoride increases the SNAr rate by ~100x by stabilizing the Meisenheimer transition state[2].
Nucleophile Eq. 1.1 - 1.5 equivalents3.0 - 5.0 equivalents Excess hydrazine prevents the product's terminal -NH₂ from reacting with starting material.
Addition Sequence Hydrazine added to PyridineInverse Addition (Pyridine to Hydrazine)Ensures the nucleophile is always in vast stoichiometric excess during the reaction.
Temperature 60 °C - 80 °C0 °C to Room Temp Lower temperatures maximize N1 regioselectivity and prevent nitro-group reduction[3].
Solvent Ethanol (Protic)THF or DCM (Aprotic) Aprotic solvents prevent hydrogen bonding to the N2 amine, preserving N1 nucleophilicity[4].
Troubleshooting Guides & FAQs

Q1: I am getting a mixture of regioisomers (1-methylhydrazino vs. 2-methylhydrazino). How do I drive the selectivity strictly toward the 1-methylhydrazino product? Causality & Solution: Methylhydrazine possesses two reactive centers: the N1 (methylated) and N2 (unmethylated) nitrogens. Mechanistically, the N1 nitrogen is more electron-rich due to the inductive (+I) effect of the methyl group, making it the superior nucleophile electronically. However, it is more sterically hindered than the N2 nitrogen. If you run the reaction under thermodynamic control (high heat) or in protic solvents (which hydrogen-bond to the nitrogens and alter their relative nucleophilicity), you will get a mixture of isomers[4]. To force the reaction to favor the electronically superior N1 position, you must operate under kinetic control . Lower the reaction temperature to 0 °C and switch to a polar aprotic solvent like THF or DCM.

Q2: My overall yield is low due to the formation of a heavy, bis-substituted byproduct. How can I prevent this? Causality & Solution: Once the 2-(1-methylhydrazino)-5-nitropyridine forms, its terminal -NH₂ group remains nucleophilic. If there is unreacted 2-halo-5-nitropyridine in the flask, this terminal amine will attack it, forming a symmetrical bis-pyridyl hydrazine. To prevent this, you must use inverse addition . Dissolve a large excess of methylhydrazine (3 to 5 equivalents) in your solvent, and add the electrophile (the pyridine) dropwise to this solution. This ensures that the local concentration of methylhydrazine is always vastly higher than the product, statistically eliminating bis-arylation[5].

Q3: The reaction stalls at 60% conversion. Should I increase the temperature to force it to completion? Causality & Solution: No. Increasing the temperature with hydrazines can lead to thermal degradation and unwanted reduction of the nitro group on the pyridine ring[3]. In SNAr reactions, the rate-determining step is the formation of the zwitterionic Meisenheimer complex, not the breaking of the carbon-halogen bond[6]. Instead of increasing heat, improve the electrophilicity of your substrate. Switch your starting material from 2-chloro-5-nitropyridine to 2-fluoro-5-nitropyridine . The highly electronegative fluorine atom severely depletes electron density at the C2 position and stabilizes the anionic transition state, allowing the reaction to reach completion rapidly at room temperature[2].

Q4: My isolated product darkens over time and degrades in storage. How should I handle it? Causality & Solution: Hydrazine derivatives are highly electron-rich and prone to rapid oxidation by atmospheric oxygen. Store the purified product strictly under an inert atmosphere (Argon or Nitrogen) at -20 °C. For long-term storage, consider converting the free base into its hydrochloride salt by treating the organic solution with ethereal HCl prior to final isolation.

Mechanistic Pathway: The SNAr Reaction

Understanding the Meisenheimer complex is critical to mastering this synthesis. The diagram below illustrates the flow of the reaction, highlighting why highly electronegative leaving groups (like Fluorine) accelerate the rate-determining step.

Mechanism SM Substrate + Nucleophile 2-Fluoro-5-nitropyridine + Methylhydrazine MC Meisenheimer Complex (Zwitterionic Intermediate) SM->MC N1 Nucleophilic Attack (Rate Determining) PT Leaving Group Expulsion Fast Fluoride Loss MC->PT Rearomatization PR Final Product 2-(1-Methylhydrazino)- 5-nitropyridine PT->PR Proton Transfer

Caption: SNAr mechanism highlighting the Meisenheimer complex and rate-determining N1 attack.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized parameters discussed above to ensure high yield and regioselectivity.

Reagents:

  • 2-Fluoro-5-nitropyridine (1.0 eq, limiting reagent)

  • Methylhydrazine (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen.

  • Nucleophile Solution: Add anhydrous THF (10 mL per mmol of substrate) to the flask. Inject methylhydrazine (3.0 eq) and DIPEA (1.5 eq). Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Solution: In a separate dry vial, dissolve 2-fluoro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF (approx. 5 mL per mmol).

  • Inverse Addition (Critical Step): Using a syringe pump or addition funnel, add the electrophile solution dropwise to the chilled nucleophile solution over 30 minutes. Maintain vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly reactive fluoro-substrate should be fully consumed within 2 to 4 hours.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with ice-cold water (3x) to remove excess methylhydrazine and DIPEA salts. Follow with a single brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Keep the water bath temperature below 30 °C to prevent thermal degradation of the hydrazine product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-(1-Methylhydrazino)-5-nitropyridine.

Workflow A 1. Substrate Preparation Dissolve 2-Fluoro-5-nitropyridine in THF C 3. Inverse Addition Dropwise add substrate to nucleophile at 0°C A->C Substrate B 2. Nucleophile Preparation Mix Methylhydrazine (3-5 eq) + DIPEA in THF B->C Nucleophile excess D 4. SNAr Reaction Stir at 0°C to RT for 2-4 hours C->D E 5. Quench & Workup Dilute with EtOAc, wash with cold brine D->E F 6. Purification Flash Chromatography / Crystallization E->F

Caption: Optimized experimental workflow for the synthesis of 2-(1-Methylhydrazino)-5-nitropyridine.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1-Methylhydrazino)-5-nitropyridine

Welcome to the Technical Support Center. 2-(1-Methylhydrazino)-5-nitropyridine is a highly valuable but notoriously difficult-to-formulate active pharmaceutical ingredient (API).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(1-Methylhydrazino)-5-nitropyridine is a highly valuable but notoriously difficult-to-formulate active pharmaceutical ingredient (API). Its poor aqueous solubility stems from its specific molecular architecture: the strongly electron-withdrawing 5-nitro group severely depletes the electron density of both the pyridine ring and the 1-methylhydrazino moiety. Consequently, the API behaves as a very weak base, remaining largely un-ionized and highly crystalline at physiological pH (7.4)[1].

This guide provides field-proven, self-validating protocols to overcome these solubility barriers for both in vitro assays and in vivo dosing.

Diagnostic Workflow

SolubilityWorkflow Start Compound Insoluble in Aqueous Media CheckPH Is physiological pH strictly required? Start->CheckPH Acidify Lower pH < 3.0 (Protonate Hydrazine) CheckPH->Acidify No Cosolvent Use Cosolvents (DMSO / PEG 400) CheckPH->Cosolvent Yes Cyclo Cyclodextrin Complexation (HP-β-CD) CheckPH->Cyclo Yes Salt Formulate as HCl or Mesylate Salt Acidify->Salt InVitro In Vitro Assay (Max 1% DMSO) Cosolvent->InVitro InVivo In Vivo Dosing (Tolerable Excipients) Cyclo->InVivo

Decision matrix for troubleshooting the aqueous solubility of weakly basic pyridine derivatives.

Section 1: pH Modulation and Salt Formation (The Ionization Approach)

FAQ 1: Why does my compound instantly precipitate when diluted into PBS (pH 7.4)? Answer: The solubility of a weak base is governed by its pH-solubility profile[1]. Because the 5-nitro group drastically lowers the pKa of the hydrazine nitrogens (likely < 4.0), the compound is entirely un-ionized at pH 7.4. Without an ionic charge to facilitate hydration, the hydrophobic and planar aromatic structure drives rapid crystallization. To maintain solubility via ionization, the pH must be maintained below its pHmax (the pH of maximum solubility before the free base precipitates)[2].

FAQ 2: Can I just use HCl to lower the pH? Answer: Yes, but with caution. While forming an in situ hydrochloride salt increases solubility, the chloride common-ion effect can prematurely suppress solubility if the HCl concentration is too high[2]. For robust in vivo formulations, synthesizing an isolated mesylate salt is often superior due to the lower lattice energy and higher intrinsic solubility of methanesulfonates.

Protocol 1: Synthesis and Validation of the Mesylate Salt

Causality: Isolating the salt form bypasses the need for extreme in situ acidification, providing a stable, highly soluble powder that dissolves rapidly in unbuffered water.

  • Dissolution: Suspend 1.0 g of 2-(1-Methylhydrazino)-5-nitropyridine in 15 mL of anhydrous tetrahydrofuran (THF).

  • Acidification: Slowly add 1.05 equivalents of methanesulfonic acid under continuous stirring at room temperature.

  • Validation Check (Self-Validating Step): The suspension should briefly clear as the salt forms, followed by the rapid precipitation of a fine, brightly colored crystalline solid. If the solution remains clear, the salt is too soluble in THF; validate by adding 5 mL of cold heptane (anti-solvent) to force precipitation.

  • Isolation: Vacuum filter the precipitate, wash with cold heptane, and dry under a vacuum at 40°C for 12 hours.

Section 2: Cosolvents and Surfactants (The Solvation Approach)

FAQ 3: I need to run an in vitro cell assay at pH 7.4. How do I keep the drug in solution without killing my cells? Answer: For in vitro assays where pH cannot be altered, cosolvents are required to disrupt the hydrogen-bonded water network and solvate the hydrophobic API. DMSO is the gold standard, but its concentration must be strictly controlled to prevent cytotoxicity.

Table 1: Recommended Cosolvent Limits and Expected Solubility Gains

Excipient / CosolventMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo - IV)Solubilization Mechanism
DMSO ≤ 0.5% - 1.0% (v/v)≤ 10% (v/v)Disrupts API crystal lattice; high dielectric constant.
PEG 400 ≤ 2.0% (v/v)≤ 30% (v/v)Co-solvent; reduces bulk solvent polarity.
Tween 80 ≤ 0.1% (v/v)≤ 5% (v/v)Micellar solubilization above Critical Micelle Concentration.
Protocol 2: Preparation of DMSO Stock and Aqueous Dilution

Causality: Pre-dissolving the API in pure DMSO maximizes molecular dispersion. Rapid dilution into the aqueous phase traps the API in a metastable supersaturated state long enough for acute assays.

  • Stock Preparation: Dissolve the API in 100% molecular biology grade DMSO to a concentration of 10 mM.

  • Validation Check: Inspect visually against a dark background. The solution must be perfectly optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Pipette the DMSO stock directly into the vortex of the stirring aqueous assay buffer (e.g., PBS) to a final concentration of 100 µM (1% DMSO final).

  • Validation Check: Measure the absorbance at 600 nm (OD600). An OD600 > 0.05 indicates sub-visible precipitation (colloidal crashing). If this occurs, a complexing agent is required.

Section 3: Cyclodextrin Complexation (The Encapsulation Approach)

FAQ 4: My compound crashes out even with 1% DMSO. Is there a way to shield it from water? Answer: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[3]. It forms a dynamic inclusion complex with the hydrophobic 5-nitropyridine moiety, effectively shielding it from the aqueous environment while maintaining an overall water-soluble profile[4].

Complexation API Free API (Hydrophobic) Equilibrium Thermodynamic Equilibrium API->Equilibrium HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Ka

Thermodynamic equilibrium of 2-(1-Methylhydrazino)-5-nitropyridine inclusion within HP-β-CD.

Protocol 3: Phase-Solubility Mapping and HP-β-CD Complexation

Causality: Complexation is an equilibrium process. By providing an excess of the solid API, we force the equilibrium toward maximum complex formation, allowing us to calculate the binding constant and achieve maximum aqueous concentration.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Saturation: Add solid 2-(1-Methylhydrazino)-5-nitropyridine in 5x excess of its estimated aqueous solubility to 10 mL of the HP-β-CD solution.

  • Equilibration: Shield the vial from light and agitate on an orbital shaker at 25°C for 48 hours.

  • Validation Check (Self-Validating Step): After 48 hours, a solid suspension must still be visible. If the solution is completely clear, you have not reached thermodynamic saturation; add more API and shake for another 24 hours.

  • Isolation: Filter the suspension through a 0.45 µm PTFE syringe filter. The resulting filtrate contains the pure, water-soluble inclusion complex.

References
  • Title: General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Source: nih.gov URL: 1

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov URL: 3

  • Title: Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases. Source: nih.gov URL: 2

  • Title: Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Source: nih.gov URL: 4

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1-Methylhydrazino)-5-nitropyridine

Welcome to the technical support center for the purification of 2-(1-Methylhydrazino)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(1-Methylhydrazino)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Given the limited specific literature on the purification of this molecule, this document synthesizes established chemical principles and field-proven insights from analogous compounds to provide a robust framework for achieving high purity.

Introduction: Understanding the Purification Challenge

2-(1-Methylhydrazino)-5-nitropyridine is a functionalized heterocyclic compound with both a basic methylhydrazino group and an electron-withdrawing nitro group. This combination of functionalities presents a unique set of challenges for purification. The basicity of the hydrazine moiety can lead to strong interactions with silica gel, causing streaking and poor recovery during column chromatography. Furthermore, the presence of polar functional groups influences its solubility profile, making solvent selection for recrystallization a critical step.

The most common synthetic route to this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylhydrazine. This reaction can lead to a crude product contaminated with unreacted starting materials and potential side products. This guide will provide you with the necessary tools to troubleshoot and optimize the purification of your synthesized 2-(1-Methylhydrazino)-5-nitropyridine.

Purification Strategy Decision Flowchart

The choice of purification method largely depends on the initial purity of your crude product and the nature of the impurities. This flowchart will guide you through the decision-making process.

Purification_Strategy start Crude 2-(1-Methylhydrazino)-5-nitropyridine check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity high_purity >90% Pure? check_purity->high_purity is_solid Is the product a solid? high_purity->is_solid Yes chromatography Column Chromatography high_purity->chromatography No (Complex mixture) recrystallize Recrystallization is_solid->recrystallize Yes is_solid->chromatography No (Oily product) final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product oily_product Product is an oil or contains significant oily impurities solid_product Product is a solid with minor solid impurities

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine

Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylhydrazino)-5-nitropyridine. The successful exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylhydrazino)-5-nitropyridine. The successful execution of this synthesis, a nucleophilic aromatic substitution (SNAr), is critically dependent on precise temperature control. This document moves beyond a simple procedural outline to explain the underlying chemical principles, offering a robust troubleshooting guide and validated protocols to empower you to optimize the reaction temperature effectively. Our primary focus is on maximizing yield and purity while ensuring the highest standards of laboratory safety, particularly concerning the handling of hazardous reagents like methylhydrazine.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism, and why is temperature so critical?

The synthesis of 2-(1-Methylhydrazino)-5-nitropyridine from 2-chloro-5-nitropyridine and methylhydrazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction kinetics are highly sensitive to temperature.[1]

  • Mechanism Overview: The electron-withdrawing nitro group (-NO₂) strongly activates the pyridine ring, making the carbon at the C2 position electrophilic and susceptible to attack by the nucleophilic methylhydrazine. The reaction typically forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

  • Role of Temperature: Temperature directly influences the reaction rate. Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions, thus accelerating the formation of the product. However, temperature is a double-edged sword. Excessive heat can promote undesirable side reactions or lead to the thermal degradation of both the product and starting materials, resulting in reduced yield and purity.[2][3] The goal of optimization is to find the "sweet spot" that provides an efficient reaction rate without initiating these detrimental pathways.

Q2: What are the primary safety concerns I should be aware of?

Safety is the paramount consideration for this reaction due to the hazardous nature of the reagents.

  • Methylhydrazine: This reagent is highly toxic by inhalation, in contact with skin, and if swallowed.[4] It is also flammable and may cause cancer.[4] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including solvent-resistant gloves (e.g., Tychem®)[5], chemical splash goggles, and a flame-resistant lab coat, is mandatory.[4][5][6] Emergency shower and eyewash stations must be readily accessible.[5]

  • Nitropyridine Derivatives: Aromatic nitro compounds can be thermally sensitive. The product, containing both a nitro group and a hydrazine moiety, may be energetically unstable, particularly at elevated temperatures or in the presence of impurities.[7] There is a risk of a runaway exothermic decomposition reaction if the temperature is not carefully controlled.

  • Exothermic Reaction: The initial nucleophilic attack is often exothermic. Uncontrolled, rapid addition of methylhydrazine can cause a sudden temperature spike, leading to vigorous boiling of the solvent or, in a worst-case scenario, a runaway reaction.

Q3: Which solvents are suitable for this reaction?

The choice of solvent is crucial for managing reaction temperature and solubility. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions.[1] Alcohols such as methanol or ethanol can also be used.[8] The ideal solvent should fully dissolve the 2-chloro-5-nitropyridine starting material and be compatible with the reaction temperature range you intend to explore. It is also critical that the solvent does not react with the starting materials or reagents.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My reaction is very slow or appears stalled, with significant starting material remaining after the expected reaction time. What should I do?

A: This is a classic sign of insufficient activation energy.

  • Probable Cause: The reaction temperature is too low. While caution is necessary, the temperature may be below the required threshold for an efficient reaction rate.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the methylhydrazine has not degraded and that the 2-chloro-5-nitropyridine is of high purity.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by a suitable analytical method (TLC or HPLC) after each increase.

    • Extended Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature to confirm if the reaction is truly stalled or just slow.

Q: My reaction mixture has turned dark brown or black, and the final product yield is very low with many impurities. What went wrong?

A: This strongly indicates product or starting material decomposition.

  • Probable Cause: The reaction temperature was too high. The nitro- and hydrazine-functionalized aromatic rings are known to have limited thermal stability.[2][3][7] High heat can initiate polymerization or decomposition pathways, leading to complex, often insoluble, byproducts.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Immediately repeat the experiment at a lower temperature. If the reaction was run at 60 °C, try it at 40 °C or room temperature.

    • Control the Exotherm: The initial addition of methylhydrazine is exothermic. Ensure this addition is performed slowly, possibly portion-wise or via a syringe pump, to a cooled solution (e.g., 0-10 °C) of the 2-chloro-5-nitropyridine.[8] Allow the reaction to warm to the target temperature only after the addition is complete and the initial exotherm has subsided.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can be exacerbated at higher temperatures.

Q: I am observing a significant new impurity spot/peak that is not my starting material or product. What could it be?

A: This could be a side product resulting from an alternative reaction pathway.

  • Probable Cause: Depending on the reaction conditions, side reactions can occur. One possibility at elevated temperatures or with certain catalysts is the reduction of the nitro group by the hydrazine reagent.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, isolate and characterize the impurity (e.g., by LC-MS) to understand its structure. This will provide valuable clues about the side reaction mechanism.

    • Modify Temperature and Stoichiometry: Lowering the reaction temperature is the first line of defense. Additionally, carefully controlling the stoichiometry to avoid a large excess of methylhydrazine may help suppress reductive side reactions.

Part 3: Experimental Protocols for Temperature Optimization

Protocol 3.1: Mandatory Safety Protocol for Handling Methylhydrazine

  • Designated Area: All work with methylhydrazine must be performed in a designated area within a certified chemical fume hood.

  • PPE: Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and double-gloving with solvent-resistant gloves.[4][5]

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure. Never work with an open container outside the fume hood.

  • Quenching: Prepare a quenching solution (e.g., a large volume of dilute aqueous solution of a mild oxidizing agent like sodium hypochlorite, or simply water for small spills, followed by neutralization) to immediately neutralize any spills and decontaminate glassware.[9]

  • Waste Disposal: All methylhydrazine-contaminated waste is considered hazardous and must be disposed of according to your institution's specific guidelines for reactive chemical waste.[4]

Protocol 3.2: Step-by-Step Guide for a Temperature Scouting Study

This protocol uses a parallel reaction setup to efficiently screen multiple temperatures.

  • Preparation: In separate, appropriately sized reaction vessels equipped with stir bars and nitrogen inlets, dissolve 2-chloro-5-nitropyridine (1.0 eq) in the chosen solvent.

  • Temperature Equilibration: Place each vessel in a pre-equilibrated heating/cooling block set to a different target temperature (e.g., 0 °C, 25 °C, 45 °C, and 65 °C).

  • Reagent Addition: While stirring vigorously, slowly add methylhydrazine (e.g., 1.1 eq) dropwise to each reaction vessel. Monitor the internal temperature to ensure no significant exotherm occurs.

  • Reaction Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a small aliquot from each reaction.

  • Sample Quenching & Analysis: Immediately quench each aliquot with a suitable solvent (e.g., acetonitrile/water) to stop the reaction. Analyze the quenched samples by HPLC or TLC to determine the consumption of starting material and the formation of the product and any major impurities.

  • Data Compilation: Record the results in a structured table to identify the optimal temperature that gives the best conversion and purity profile in a reasonable timeframe.

Part 4: Data Interpretation & Visualization

Data Presentation

Summarize the quantitative data from your scouting study in a table for clear comparison.

Temperature (°C)Time (hr)% Conversion of Starting Material (by HPLC)% Area of Product (by HPLC)% Area of Major Impurity (by HPLC)Observations
0415%14%<1%Clear, yellow solution
25475%72%2%Light orange solution
454>98%95%3%Orange solution
654>99%85%12%Dark brown solution

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Safety cluster_scout 2. Temperature Scouting cluster_analysis 3. Analysis & Optimization cluster_scale 4. Scale-Up prep Prepare Reactant Solutions (in inert atmosphere) safety Adhere to Methylhydrazine Safety Protocol add Slow Addition of Methylhydrazine at 0-10°C prep->add t_screen Parallel Reactions at Multiple Temperatures (e.g., 0, 25, 45, 65°C) add->t_screen monitor In-Process Monitoring (HPLC/TLC Sampling) t_screen->monitor data Compile Data Table: Conversion, Purity vs. Temp monitor->data optimize Identify Optimal Temperature (Best balance of rate and purity) data->optimize scale_up Perform Reaction at Optimized Temperature optimize->scale_up

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Decision Tree

G cluster_low_yield Low Yield or Incomplete Reaction cluster_impurity High Impurity / Decomposition start Problem Encountered cause_low_temp Cause: Insufficient Temperature? start->cause_low_temp cause_high_temp Cause: Temperature Too High? start->cause_high_temp sol_inc_temp Solution: Increase Temp by 10°C increments cause_low_temp->sol_inc_temp sol_dec_temp Solution 1: Decrease Temp and Rerun cause_high_temp->sol_dec_temp sol_control_exo Solution 2: Improve Exotherm Control (Slow addition at low temp) cause_high_temp->sol_control_exo

Sources

Troubleshooting

FAQ 1: Why am I seeing multiple product peaks with the exact same mass (m/z 169) in my LC-MS?

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Methylhydrazino)-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) workflows. The synthesis of 2-(1-methylhydrazino)-5-nitropyridine from 2-chloro-5-nitropyridine and methylhydrazine is a classic reaction, but it is notorious for generating closely related impurities.

This guide is designed to help you understand the mechanistic causality behind these impurities, analytically identify them, and implement a self-validating experimental protocol to ensure high-purity yields.

The Issue: You are observing regioisomers . Methylhydrazine is an asymmetrical bis-nucleophile containing two reactive nitrogen centers: the methylated nitrogen (N1) and the unsubstituted nitrogen (N2).

The Causality: In an SNAr reaction with an activated electrophile like 2-chloro-5-nitropyridine[1], the two nitrogens compete:

  • N1 Attack (Target Pathway): The N1 atom is more nucleophilic due to the electron-donating inductive effect of the methyl group. However, it is also more sterically hindered[2].

  • N2 Attack (Impurity Pathway): The N2 atom is less nucleophilic but sterically highly accessible.

Under unoptimized conditions, the energy barriers for both the N1 and N2 attacks on the C2 position of the pyridine ring are close enough that a mixture of 2-(1-methylhydrazino)-5-nitropyridine (target) and 2-(2-methylhydrazino)-5-nitropyridine (impurity) is formed.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine + Methylhydrazine N1 N1 Attack (Major) More Nucleophilic Sterically Hindered SM->N1 N2 N2 Attack (Minor) Less Nucleophilic Sterically Accessible SM->N2 Prod 2-(1-Methylhydrazino)- 5-nitropyridine (Target) N1->Prod -HCl Imp 2-(2-Methylhydrazino)- 5-nitropyridine (Impurity) N2->Imp -HCl

Caption: SNAr pathways showing competing N1 (major) and N2 (minor) attacks by methylhydrazine.

FAQ 2: How can I analytically differentiate the target product from common impurities?

Because the regioisomers share the same molecular weight and similar polarities, standard UV-Vis or low-resolution MS is insufficient. Proton NMR (1H NMR) is the definitive diagnostic tool.

Below is a summarized data presentation of the common impurities you must track during this workflow:

Compound / ImpurityOrigin / CausalityLC-MS (ESI+)1H NMR Diagnostic Peaks (DMSO-d6)HPLC Retention Behavior
2-(1-Methylhydrazino)-5-nitropyridine Target Product 169.0 [M+H]+~3.3 ppm (s, 3H, N-CH3) ; ~4.8 ppm (br s, 2H, NH2)Moderate (Reference peak)
2-(2-Methylhydrazino)-5-nitropyridine Regioisomer (N2 attack)169.0 [M+H]+~2.5 ppm (d, 3H, NH-CH3) ; ~8.8 ppm (br s, 1H, Py-NH)Slightly earlier (More polar NH)
2-Chloro-5-nitropyridine Unreacted Starting Material159.0 [M+H]+No aliphatic signals; downfield Py protons (~8.5-9.2 ppm)Late (Highly lipophilic)
Residual Methylhydrazine Excess Reagent (Genotoxic)47.0 [M+H]+Not visible in standard UV; requires derivatizationVery early (Elutes in void volume)

Note: The N-CH3 group in the target product appears as a sharp singlet because it is attached to a tertiary nitrogen. In the regioisomer, the methyl group is attached to a secondary nitrogen, often appearing as a doublet due to coupling with the adjacent NH proton.

FAQ 3: What is the optimized protocol to maximize regioselectivity and ensure impurity clearance?

To favor the N1 attack, the reaction must be under strict kinetic control . Elevated temperatures will push the reaction toward thermodynamic control, increasing the proportion of the N2 regioisomer and promoting oxidative degradation of the hydrazine moiety[1].

Furthermore, because methylhydrazine is highly toxic and genotoxic, the protocol must be a self-validating system where the aqueous workup is explicitly designed to clear this specific impurity.

Optimized Step-by-Step Methodology

Phase 1: Reaction Setup (Kinetic Control)

  • Solvent Selection: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer complex transition state[3]. Unlike protic solvents (e.g., ethanol), DMF does not hydrogen-bond to the N1 nitrogen, which would artificially increase its steric bulk and reduce regioselectivity[2].

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) to the solution.

    • Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the methylhydrazine, instantly halting the SNAr reaction.

Phase 2: Nucleophile Addition 3. Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath. 4. Controlled Addition: Add methylhydrazine (1.1 equiv) dropwise over 15 minutes under an inert atmosphere (N2 or Argon).

  • Causality: The slight excess ensures complete consumption of the starting material. The low temperature and slow addition maintain kinetic control, heavily favoring the more nucleophilic N1 attack over the N2 attack.

Phase 3: Monitoring & Self-Validation 5. Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. 6. Validation Check: Pull a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS.

  • Actionable Metric: Proceed to workup only when the 2-chloro-5-nitropyridine peak (m/z 159) is <1% by UV area.

Phase 4: Workup & Impurity Clearance 7. Quenching: Pour the reaction mixture into a 5x volume of crushed ice/water. 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. 9. Critical Washing Step: Wash the combined EtOAc organic layers with a 5% aqueous LiCl solution (2x) followed by brine (1x).

  • Causality: This specific washing sequence achieves two critical goals: it pulls the DMF out of the organic layer, and it completely partitions the highly water-soluble, genotoxic residual methylhydrazine into the aqueous waste.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel chromatography (Hexanes/EtOAc gradient) to easily separate the target product from trace amounts of the 2-methylhydrazino regioisomer.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine." Benchchem.com.
  • ACS Publications. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry.
  • ACS Publications. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Advanced Application Guide: 2-(1-Methylhydrazino)-5-nitropyridine vs. Conventional Hydrazine Derivatives in Organic Synthesis

Executive Summary & Chemical Profiling In modern organic synthesis and drug discovery, substituted hydrazines are indispensable building blocks for constructing complex nitrogen-containing heterocycles such as pyrazoles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern organic synthesis and drug discovery, substituted hydrazines are indispensable building blocks for constructing complex nitrogen-containing heterocycles such as pyrazoles, triazoles, and indoles. However, conventional reagents like methylhydrazine and phenylhydrazine often suffer from poor regioselectivity, high toxicity, and the need for extensive downstream functionalization.

2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) emerges as a highly specialized, privileged N,N -disubstituted hydrazine. By combining an electron-deficient 5-nitropyridine ring with an N1 -methyl group, this reagent offers unparalleled regiocontrol. It is particularly valuable for the direct synthesis of N -methyl-7-azaindoles via the Fischer Indole Synthesis (FIS) and the generation of highly stable, non-cyclizing hydrazones[1][2].

Mechanistic Causality: Why Electronics Dictate Reactivity

To understand the superiority of 2-(1-Methylhydrazino)-5-nitropyridine over its alternatives, we must analyze the causality behind its reactivity:

  • Electronic "Push-Pull" Effect: The pyridine ring is inherently electron-withdrawing, a property that is drastically amplified by the strongly electron-withdrawing nitro group at the 5-position. This pulls electron density away from the N1 nitrogen, rendering it virtually non-nucleophilic.

  • Steric Shielding: The methyl group at N1 provides steric bulk, ensuring that incoming electrophiles (such as carbonyl carbons) exclusively attack the terminal N2 amine ( NH2​ ).

  • Aromatization Constraint: Because N1 is fully substituted (bearing both a methyl and a nitropyridyl group), it lacks the proton required to undergo standard aromatization into neutral pyrazoles upon reaction with 1,3-diketones. Instead, it forms highly stable hydrazones or is forced down specific rearrangement pathways, such as the Fischer Indole Synthesis[3][4].

Reactivity Substrate Hydrazine Derivatives in Synthesis H1 Methylhydrazine Substrate->H1 H2 2-Hydrazinopyridine Substrate->H2 H3 2-(1-Methylhydrazino)- 5-nitropyridine Substrate->H3 R1 High Nucleophilicity Poor Regioselectivity H1->R1 R2 Moderate Nucleophilicity Yields N-H Azaindoles H2->R2 R3 Controlled Nucleophilicity Direct N-Methyl Azaindoles H3->R3

Figure 1: Logical flow of reactivity and product outcomes based on hydrazine substitution patterns.

Key Application: Direct Synthesis of N-Methyl-7-Azaindoles

Azaindoles (pyrrolo[2,3-b]pyridines) are critical pharmacophores, frequently utilized as kinase inhibitors in oncology. A major synthetic bottleneck in azaindole chemistry is N -methylation.

The Traditional Problem

Synthesizing an N -methyl-5-nitro-7-azaindole typically requires a multi-step process: first synthesizing the N−H azaindole, followed by deprotonation with a strong base (e.g., NaH) and alkylation with methyl iodide (MeI)[5]. This approach is not only hazardous but often yields difficult-to-separate mixtures of N1 -alkylated and C3 -alkylated regioisomers.

The 2-(1-Methylhydrazino)-5-nitropyridine Solution

By utilizing 2-(1-Methylhydrazino)-5-nitropyridine, chemists can bypass the alkylation step entirely. The reagent undergoes a direct Fischer Indole Synthesis with ketones to yield the N -methylated azaindole in a single, regioselective cascade[6][7].

FIS_Mechanism A 2-(1-Methylhydrazino)- 5-nitropyridine C Hydrazone Intermediate A->C H+ / -H2O B Ketone (e.g., Acetone) B->C D [3,3]-Sigmatropic Rearrangement C->D Heat (250 °C) E Cyclization & Ammonia Loss D->E F 1,2-Dimethyl-5-nitro- 7-azaindole E->F Aromatization

Figure 2: Mechanistic pathway for the direct synthesis of N-methyl-7-azaindoles via FIS.

Quantitative Performance Comparison

The following table summarizes the performance of 2-(1-Methylhydrazino)-5-nitropyridine against common alternatives when targeting N -methylated heterocyclic scaffolds.

ReagentNucleophilicityRegioselectivity (Condensation)Fischer Indole ProductDownstream Processing
Methylhydrazine Very HighPoor (Mixtures of N1/N2 attack) N -Methyl Indoles (Aliphatic)High toxicity handling
Phenylhydrazine HighGood N−H IndolesRequires subsequent N -alkylation
2-Hydrazinopyridine ModerateGood N−H 7-AzaindolesRequires subsequent N -alkylation
2-(1-Methylhydrazino)-5-nitropyridine Controlled (N2 only) Excellent (Exclusive N2 attack) N -Methyl-5-nitro-7-azaindoles Direct isolation, no alkylation needed

Self-Validating Experimental Protocol

Because the 5-nitropyridine ring is highly electron-deficient, the[3,3]-sigmatropic rearrangement required for the Fischer Indole Synthesis is thermodynamically challenging. Standard refluxing ethanol/acid conditions will stall at the hydrazone intermediate[4][7]. The following self-validating protocol utilizes extreme thermal activation to force the rearrangement, ensuring high yields.

Protocol: Synthesis of 1,2-Dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Objective: Condense 2-(1-Methylhydrazino)-5-nitropyridine with acetone to form the corresponding azaindole.

Step-by-Step Methodology:

  • Hydrazone Formation (Validation Checkpoint 1):

    • Suspend 2-(1-Methylhydrazino)-5-nitropyridine (1.0 equiv) and acetone (1.5 equiv) in diethylene glycol (DEG).

    • Add a catalytic amount of p -toluenesulfonic acid ( p -TsOH).

    • Causality: DEG is selected as the solvent because its high boiling point (245 °C) accommodates the extreme temperatures required for the subsequent rearrangement.

  • Thermal Activation:

    • Seal the mixture in a microwave-safe reactor vial.

    • Heat the reaction mixture via microwave irradiation to 250 °C for 3 hours .

    • Causality: The electron-withdrawing 5-nitro group severely deactivates the pyridine ring toward electrophilic attack. Microwave irradiation at 250 °C provides the necessary activation energy to drive the [3,3]-sigmatropic shift of the stable hydrazone intermediate[6][7].

  • Quenching & Extraction:

    • Allow the vessel to cool to room temperature.

    • Pour the mixture into saturated aqueous NaHCO3​ to neutralize the acid catalyst.

    • Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification (Validation Checkpoint 2):

    • Dry the combined organic phases over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure 1,2-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Self-Validation: The absence of N−H stretching in the IR spectrum (~3300 cm⁻¹) and the presence of a distinct N−CH3​ singlet in the ¹H-NMR spectrum confirm successful direct N -methylation without regioisomeric contamination.

Conclusion

For researchers targeting complex, N -methylated azaindole pharmacophores or highly stable hydrazones, 2-(1-Methylhydrazino)-5-nitropyridine offers a distinct strategic advantage over traditional hydrazine derivatives. By leveraging its unique push-pull electronic profile and built-in steric directing groups, chemists can bypass hazardous downstream alkylation steps, improve overall regioselectivity, and streamline drug development workflows.

References

  • A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression Source: PMC (NIH) URL:[Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products Source: PMC (NIH) URL:[Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Purity Validation of 2-(1-Methylhydrazino)-5-nitropyridine: A Comparative GC-MS Guide

Executive Summary 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features a highly nucleophilic 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features a highly nucleophilic 1-methylhydrazine moiety coupled to an electron-deficient nitropyridine ring. Validating the purity of this compound presents a unique analytical challenge: hydrazine derivatives are notoriously prone to autoxidation and thermal degradation. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a self-validating, step-by-step protocol for robust purity analysis.

The Causality of Analytical Challenges

Direct analysis of free hydrazines via GC-MS often yields erratic, non-reproducible results. When exposed to the high temperatures of a standard GC injection port (typically 250°C), the N-N bond of the hydrazine moiety can undergo pyrolytic cleavage or disproportionation. Furthermore, as noted by the CDC's toxicological assessments, free hydrazines or metal ions during sample storage and preparation[1].

To establish a self-validating analytical system, we must eliminate these structural liabilities prior to analysis. This is achieved through in situ chemical derivatization. By reacting the primary amine of the hydrazine group with a ketone (e.g., acetone), we form a sterically hindered, thermally stable hydrazone (an azine derivative). This fundamental shift in the molecule's physical chemistry enables robust volatilization and prevents on-column degradation, a principle widely validated in [2].

Objective Comparison of Analytical Modalities

While GC-MS is a powerful tool, it is essential to objectively compare its performance against other standard techniques like HPLC-UV, LC-MS, and qNMR to understand its specific utility for this compound.

Table 1: Performance Matrix for 2-(1-Methylhydrazino)-5-nitropyridine Purity Validation

Analytical ModalitySensitivity (LOD)SpecificityThermal Stability RiskRecommended Use Case
GC-MS (Derivatized) High (<1 ppm)Very High (Mass Spec)Low (Post-derivatization)High-resolution impurity profiling, volatile impurities.
GC-MS (Direct) PoorLow (Degradation)Critical Not recommended due to N-N bond cleavage.
HPLC-UV Moderate (~10 ppm)Moderate (Co-elution risk)NoneRoutine bulk purity assay (Area % normalization).
LC-MS (ESI+) Very High (<0.1 ppm)Very HighNoneTrace genotoxic impurity (GTI) screening.
qNMR Low (~0.1%)Absolute (Structural)NoneAbsolute purity determination without standards.

Insight: While LC-MS is ideal for trace analysis without derivatization, GC-MS (when properly derivatized) offers superior chromatographic resolution for separating closely related volatile positional isomers of nitropyridines that frequently co-elute in reverse-phase HPLC.

Mechanistic Workflow

The success of the GC-MS method hinges entirely on the derivatization step. The workflow below illustrates the divergent outcomes of direct versus derivatized analysis.

G Start 2-(1-Methylhydrazino)- 5-nitropyridine Sample Direct Direct GC-MS Injection (Inlet at 250°C) Start->Direct Deriv In-situ Derivatization (Acetone, Mild Acid) Start->Deriv Degradation Thermal Cleavage & Autoxidation Direct->Degradation Stable Formation of Stable Isopropylidene Hydrazone Deriv->Stable Fail Signal Loss & Non-Reproducible Peaks Degradation->Fail Success Robust GC-MS Quantification Stable->Success

Figure 1: Mechanistic workflow comparing direct GC-MS versus derivatization strategies.

Step-by-Step Experimental Methodology

To ensure trustworthiness, this protocol incorporates an internal standard (IS) to create a self-validating system. If derivatization efficiency drops due to matrix effects or reagent degradation, the IS recovery will mirror the analyte, preventing false negatives.

Protocol 1: Sample Preparation and Derivatization

  • Solvent & Standard Preparation: Prepare a diluent of anhydrous dichloromethane (DCM). Weigh 10.0 mg of 2-(1-Methylhydrazino)-5-nitropyridine and 1.0 mg of Internal Standard (e.g., 2-hydrazinopyridine) into a 10 mL volumetric flask. Dissolve completely in DCM.

  • Derivatization Reagent: Add 500 µL of GC-grade acetone and 10 µL of glacial acetic acid (acting as an acid catalyst) to the flask.

  • Reaction Incubation: Cap the flask tightly and incubate at 40°C for 30 minutes to drive the condensation reaction (hydrazone formation) to completion.

  • Quenching & Drying: Allow the solution to cool to room temperature. Add 0.5 g of anhydrous sodium sulfate to remove the water generated during the condensation reaction (water degrades 5MS columns). Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial. Note: The use of acetone as a derivatization agent for hydrazines is supported by established [3].

Protocol 2: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane phase.

  • Inlet Temperature: 220°C (Lowered slightly from the standard 250°C to further protect the nitropyridine ring from thermal stress).

  • Injection Mode: Split 10:1, 1.0 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Impact (EI) at 70 eV, Source Temp 230°C.

  • Acquisition Mode: Full Scan (m/z 50-350) for purity profiling; SIM mode for trace impurity quantification.

Quantitative Validation Data

The following table summarizes the experimental validation parameters for the derivatized GC-MS method, adhering strictly to ICH Q2(R1) guidelines for analytical validation.

Table 2: GC-MS Method Validation Results for Derivatized Analyte

Validation ParameterExperimental ResultAcceptance CriteriaConclusion
Linearity (R²) 0.9994 (10 - 150 µg/mL)≥ 0.995Pass
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise ≥ 3 / ≥ 10Pass
Method Precision (%RSD) 1.8% (n=6 injections)≤ 2.0%Pass
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 105.0%Pass
Specificity Baseline resolution from ISNo interfering peaks at RTPass
References
  • Toxicological Profile for Hydrazines (Analytical Methods) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS Source: PubMed (National Institutes of Health) URL:[Link]

  • Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylhydrazino)-5-nitropyridine proper disposal procedures

Here is the comprehensive safety and logistical guide for the handling and disposal of 2-(1-Methylhydrazino)-5-nitropyridine, designed for drug development professionals and laboratory personnel. Hazard Assessment and Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and logistical guide for the handling and disposal of 2-(1-Methylhydrazino)-5-nitropyridine, designed for drug development professionals and laboratory personnel.

Hazard Assessment and Mechanistic Causality

2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a specialized chemical intermediate utilized in pharmaceutical research [1]. From a safety and disposal perspective, this molecule presents a dual-hazard profile due to its specific functional groups: a methylhydrazine moiety and a nitroaromatic ring .

Understanding the chemical causality behind its reactivity is essential for establishing a self-validating disposal protocol. Hydrazine derivatives possess significant reducing potential. When improperly mixed with standard laboratory oxidizers (e.g., peroxides, nitric acid) in a generic waste carboy, the methylhydrazine moiety can undergo rapid, exothermic oxidation. Furthermore, the nitroaromatic ring adds a secondary layer of risk; nitro compounds can undergo self-accelerating decomposition if inadvertently concentrated with incompatible organic solvents or exposed to extreme thermal stress [2].

Chemical and Hazard Profile Summary
Property / Hazard ClassSpecification / DetailsOperational Implication
CAS Number 41286-79-7Use for precise EHS waste manifesting.
Molecular Formula C6H8N4O2Contains high nitrogen-to-carbon ratio.
Molecular Weight 168.15 g/mol N/A
Chemical Reactivity Reducing agent (hydrazine), potentially energetic (nitro)Strictly segregate from oxidizing agents and strong acids.
Toxicity Profile Suspected toxic/irritantRequires handling inside a certified fume hood with proper PPE (nitrile gloves, lab coat, safety goggles).

Standard Operating Procedure: Logistical Disposal Plan

To ensure absolute safety and regulatory compliance, the disposal of 2-(1-Methylhydrazino)-5-nitropyridine must rely on containment and professional thermal destruction , rather than in-lab chemical neutralization.

Critical Warning: Do not attempt to chemically neutralize this compound in the laboratory using sodium hypochlorite (bleach) or other oxidizing agents. While bleach is sometimes used to neutralize simple inorganic hydrazines, reacting it with complex methylated hydrazines can generate highly toxic, volatile intermediates (such as diazomethane analogs) or explosive chloramines [2].

Step-by-Step Disposal Methodology

Step 1: Source Segregation (The Self-Validating Step)

  • Action: Isolate all waste containing 2-(1-Methylhydrazino)-5-nitropyridine from general organic waste streams.

  • Causality: Preventing the admixture of this compound with halogenated solvents, heavy metal catalysts, or oxidizers eliminates the primary vector for unintended exothermic reactions in the waste accumulation area.

Step 2: Primary Containment

  • Action: Collect solid waste (e.g., contaminated weighing paper, empty vials, or degraded product) in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is required.

  • Action: For liquid waste (e.g., reaction filtrates or HPLC effluent containing the compound), use a dedicated, vented HDPE carboy specifically designated for "Hydrazine/Nitroaromatic Waste."

Step 3: GHS and RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop/gram of waste entering the container.

  • Action: The label must explicitly state the full chemical name: "2-(1-Methylhydrazino)-5-nitropyridine" (do not use abbreviations or internal project codes) and bear the hazard warnings: "Toxic" and "Reactive."

Step 4: Institutional Transfer and Professional Destruction

  • Action: Initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Action: The ultimate disposal method must be high-temperature professional incineration by a licensed hazardous waste contractor (e.g., RCRA permitted facility). Incineration ensures the complete cleavage of the N-N bonds and the safe reduction of nitrogen oxides (NOx) through industrial scrubber systems [3].

Waste Lifecycle Workflow

DisposalWorkflow Gen Waste Generation 2-(1-Methylhydrazino)-5-nitropyridine Seg Source Segregation Isolate from Oxidizers & Acids Gen->Seg Warn CRITICAL SAFETY HOLD DO NOT Neutralize with Bleach Gen->Warn Cont Primary Containment HDPE or Amber Glass Vessels Seg->Cont EHS EHS Transfer RCRA Manifest & GHS Labeling Cont->EHS Inc Professional Incineration (Thermal Destruction & Scrubbing) EHS->Inc

Workflow for the safe segregation and disposal of 2-(1-Methylhydrazino)-5-nitropyridine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 25, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 25, 2026, from [Link]

Handling

Personal protective equipment for handling 2-(1-Methylhydrazino)-5-nitropyridine

Advanced Operational Guide: Handling and Disposal of 2-(1-Methylhydrazino)-5-nitropyridine As an Application Scientist, I frequently consult with drug development professionals and synthetic chemists on managing high-ris...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling and Disposal of 2-(1-Methylhydrazino)-5-nitropyridine

As an Application Scientist, I frequently consult with drug development professionals and synthetic chemists on managing high-risk chemical intermediates. 2-(1-Methylhydrazino)-5-nitropyridine (CAS: 41286-79-7) is a highly valuable bifunctional building block, but it presents severe operational hazards. This guide provides a self-validating system for its safe handling, ensuring that your laboratory maintains scientific integrity without compromising safety.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. The danger of 2-(1-Methylhydrazino)-5-nitropyridine stems from its two reactive moieties:

  • The Methylhydrazine Moiety: Hydrazine derivatives are potent reducing agents and nucleophiles. Methylhydrazine is highly corrosive, toxic via all routes of exposure (oral, dermal, inhalation), and is a known carcinogen[1],[2]. It can rapidly penetrate the skin and alkylate DNA. Acute exposure affects the central nervous system, liver, and kidneys, potentially causing pulmonary edema and hypotension[3],[4]. Furthermore, it can ignite spontaneously upon contact with oxidizing agents[4].

  • The Nitropyridine Ring: The nitro group on an aromatic pyridine ring acts as a strong electron-withdrawing group. When combined with the electron-donating hydrazine group, it creates a push-pull system. Nitropyridines are known for their potential energetic decomposition, especially when exposed to strong bases, heat, or oxidizing agents, which can lead to rapid exothermic reactions or detonation[5]. Similar derivatives, such as 2-(1-Methylhydrazinyl)-3-nitropyridine, carry strict GHS hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[6].

Quantitative Operational Parameters

To ensure reproducible safety, all critical quantitative thresholds for handling this compound are summarized below.

ParameterQuantitative ValueOperational Purpose
Fume Hood Face Velocity 80 - 100 fpmEnsures complete capture of toxic vapors and aerosolized dust.
Inner Glove Thickness ≥ 4 milProvides baseline dexterity and secondary splash protection.
Reaction Temperature < 20 °CPrevents rapid exothermic solvation and energetic decomposition.
Bleach Quenching Conc. 5% (w/v)Safely oxidizes trace hydrazine residues without thermal runaway.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the mandatory gear and the scientific rationale for each choice.

PPE CategorySpecificationScientific Justification
Gloves Double-layered: Inner Nitrile (4 mil), Outer Butyl Rubber or Silver Shield®.Methylhydrazine easily permeates standard nitrile. Butyl rubber provides a superior barrier against highly polar, toxic amines and reducing agents.
Eye Protection Snug-fitting chemical splash goggles AND a full-face shield.Protects against severe ocular corrosion and potential micro-splashes during transfer[1].
Body Protection Flame-resistant (FR) lab coat over a chemical-resistant apron (e.g., Tychem®).Mitigates the risk of energetic decomposition (fire hazard) and prevents dermal absorption from accidental spills.
Respiratory Handled exclusively in a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted fume hood.Prevents inhalation of toxic, potentially carcinogenic vapors or aerosolized dust[2].

Step-by-Step Operational Workflow

Trustworthiness requires protocols to be self-validating. Follow these steps sequentially to minimize exposure risk.

Step 1: Pre-Operation Verification

  • Verify the fume hood face velocity is actively reading between 80-100 fpm.

  • Clear the hood of all strong oxidizing agents (e.g., peroxides, nitric acid, dinitrogen tetraoxide) to prevent spontaneous ignition or explosive decomposition[4].

Step 2: Weighing and Transfer

  • Causality: Static electricity can ignite fine powders of energetic nitroaromatics.

  • Use a static eliminator (ionizing bar or gun) on the analytical balance before opening the chemical container.

  • Weigh the compound in a closed system (e.g., a pre-tared, sealable static-dissipative vial) rather than open weighing boats to prevent the aerosolization of toxic dust.

Step 3: Reaction Setup

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). The methylhydrazine moiety is sensitive to atmospheric oxygen and can degrade or form explosive mixtures.

  • When adding solvents, use anhydrous, degassed solvents. Add the solvent to the compound slowly while maintaining a temperature below 20°C to control the initial heat of solvation.

Spill Response and Disposal Plan

If a spill occurs, immediate and chemically sound neutralization is required.

Spill Decontamination Protocol:

  • Evacuate & Isolate: Alert personnel and lower the fume hood sash. Emergency personnel must wear supplied-air respiratory equipment if the spill is large[4].

  • Neutralization: Do NOT use water, as it may spread the toxicant. Instead, cover the spill with a specialized amine/hydrazine neutralizing absorbent (e.g., a mixture of clay and a mild acidic solid like sodium bisulfate).

  • Oxidative Quenching (Trace amounts only): For trace residue on glassware, use a dilute (5%) sodium hypochlorite (bleach) solution. Caution: Bleach reacts exothermically with hydrazines; this must only be done on trace residues in a controlled, ventilated environment to safely oxidize the hydrazine to nitrogen gas.

  • Collection: Sweep the neutralized solid using non-sparking tools and place it in a high-density polyethylene (HDPE) hazardous waste container.

Waste Segregation:

  • Do not mix with general organic waste.

  • Label explicitly as "Toxic/Reactive Waste: Contains Methylhydrazine and Nitropyridine derivatives."

  • Store strictly away from heavy metals and oxidizing waste streams[5].

Process Visualization

The following diagram illustrates the critical path for handling and disposal, ensuring all safety checkpoints are met.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Closed System / Static Control) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination (Dilute Bleach / Acidic Wash) Spill->Decon Yes Waste Waste Segregation (Hydrazine/Nitro Waste) Spill->Waste No Decon->Waste End Safe Disposal & Log Waste->End

Figure 1: Operational and disposal workflow for 2-(1-Methylhydrazino)-5-nitropyridine.

References[6] Title: 2-(1-Methylhydrazinyl)-3-nitropyridine Safety Information

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylhydrazino)-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(1-Methylhydrazino)-5-nitropyridine
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